alpha-(4-Biphenylyl)benzylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(4-phenylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXMLFSUCVXABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of alpha-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-(4-Biphenylyl)benzylamine is a chemical compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation, with a focus on reductive amination and the Leuckart reaction. Detailed reaction mechanisms, experimental protocols derived from analogous transformations, and quantitative data are presented to facilitate its synthesis in a laboratory setting.
Introduction
This compound, also known as phenyl-(4-phenylphenyl)methanamine, is a primary amine featuring a biphenyl and a benzyl substituent on the same methylamine carbon. Its structural motif is found in various biologically active molecules and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This document outlines the most viable synthetic routes, providing detailed mechanistic insights and practical experimental guidance.
Primary Synthesis Pathways
The synthesis of this compound can be approached through several established methods for amine synthesis. The most prominent and practical of these are Reductive Amination and the Leuckart Reaction, both of which start from readily available carbonyl compounds.
Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is a preferred route for the synthesis of this compound.[1] This reaction involves the initial formation of an imine from a carbonyl compound and an amine (or ammonia), followed by the in-situ reduction of the imine to the corresponding amine.
Two main variations of this pathway are feasible for the target molecule:
-
Pathway A: Starting from 4-phenylbenzophenone and ammonia.
-
Pathway B: Starting from 4-biphenylcarboxaldehyde and ammonia.
The general mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form an imine intermediate. This imine is then reduced by a suitable reducing agent to yield the final amine.
Mechanism of Reductive Amination:
Caption: General workflow for the Reductive Amination synthesis of this compound.
Protocol 2.1.1: From 4-Phenylbenzophenone using Sodium Borohydride
-
Imine Formation: In a round-bottom flask, dissolve 4-phenylbenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonia in methanol (excess, e.g., 7-10 eq).
-
The mixture is stirred at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2.1.2: From 4-Biphenylcarboxaldehyde using Catalytic Hydrogenation
-
Reaction Setup: To a solution of 4-biphenylcarboxaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or isopropanol) in a hydrogenation vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).[3]
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[3]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1-10 bar) and stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) for 12-48 hours.[2][3]
-
Monitor the reaction progress by TLC, GC-MS, or by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Table 1: Comparison of Reductive Amination Conditions (based on analogous reactions)
| Parameter | Pathway A (from Ketone) | Pathway B (from Aldehyde) | Reference(s) |
| Starting Material | 4-Phenylbenzophenone | 4-Biphenylcarboxaldehyde | - |
| Nitrogen Source | Ammonia (in MeOH or aqueous) | Ammonia (in MeOH or aqueous) | [2][3] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Pd/C) | [1][3] |
| Solvent | Methanol, Ethanol | Methanol, Ethanol, Isopropanol | [1][3] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C | [2][3] |
| Pressure | Atmospheric | 1 - 10 bar H₂ | [2][3] |
| Typical Reaction Time | 14 - 28 hours | 12 - 48 hours | [2][3] |
| Reported Yields (for analogs) | Moderate to High | Good to Excellent | [2][3] |
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[4][5] This one-pot reaction is typically carried out at elevated temperatures.
The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the desired primary amine.
Mechanism of the Leuckart Reaction:
Caption: Key steps in the Leuckart reaction for the synthesis of this compound.
The following is a generalized procedure for the Leuckart reaction based on the synthesis of similar amines from aromatic ketones.[5][6]
Protocol 2.2.1: From 4-Phenylbenzophenone using Ammonium Formate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-phenylbenzophenone (1.0 eq) and ammonium formate (excess, typically 5-10 eq).
-
Heating: Heat the mixture in an oil bath to 160-185 °C. The reaction is typically vigorous at the beginning with the evolution of carbon dioxide.
-
Maintain the temperature for 3-6 hours, or until the reaction is complete (monitored by TLC).
-
Hydrolysis of Formyl Intermediate: Cool the reaction mixture and add a solution of hydrochloric acid (e.g., 20% HCl).
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.
-
Work-up: Cool the mixture to room temperature.
-
Make the solution basic by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Table 2: Typical Conditions for the Leuckart Reaction (based on analogous reactions)
| Parameter | Condition | Reference(s) |
| Starting Material | 4-Phenylbenzophenone | - |
| Reagent | Ammonium Formate or Formamide | [4][5] |
| Stoichiometry | Excess of ammonium formate/formamide | [5][6] |
| Temperature | 160 - 185 °C | [5] |
| Reaction Time | 3 - 8 hours | [5] |
| Hydrolysis | Acidic (e.g., HCl) or Basic (e.g., NaOH) | [6] |
| Reported Yields (for analogs) | Moderate to Good | [5] |
Purification and Characterization
Purification of the final product, this compound, is crucial to obtain a high-purity compound for subsequent applications.
-
Column Chromatography: Silica gel chromatography using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a common method for purification.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be employed to obtain crystalline, high-purity material.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching of the primary amine.
-
Melting Point: A sharp melting point is indicative of high purity for solid compounds.
Safety Considerations
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagent Handling:
-
Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Sodium cyanoborohydride (NaBH₃CN): Highly toxic. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Ammonia: Corrosive and has a pungent odor. Use in a well-ventilated area.
-
Formic Acid and Formamide: Corrosive and irritants. Avoid inhalation and skin contact.
-
Hydrogen Gas: Highly flammable. Use with appropriate safety measures in a well-ventilated area, away from ignition sources.
-
-
Reaction Conditions: High-temperature reactions should be monitored carefully. Reactions under pressure require specialized equipment and training.
Conclusion
The synthesis of this compound can be effectively achieved through established synthetic methodologies. Reductive amination offers a versatile and high-yielding approach with milder reaction conditions, particularly when using catalytic hydrogenation. The Leuckart reaction provides a classic, one-pot alternative, albeit at higher temperatures. The choice of the specific pathway and conditions will depend on the available starting materials, equipment, and the desired scale of the synthesis. The experimental protocols and data presented in this guide, derived from closely related transformations, provide a solid foundation for the successful synthesis and purification of this important chemical entity.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. This compound | C19H17N | CID 598124 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Spectral Properties of alpha-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-(4-Biphenylyl)benzylamine, a biphenyl derivative of benzylamine, is a compound of interest in medicinal chemistry and materials science due to its structural motifs. This technical guide provides a comprehensive overview of its physical and spectral properties, intended to support research and development activities. The information presented is a compilation of data from various chemical databases and literature sources.
Chemical Identity
| Identifier | Value |
| IUPAC Name | phenyl(4-phenylphenyl)methanamine |
| Synonyms | 4-Phenylbenzhydrylamine, [1,1'-Biphenyl]-4-yl(phenyl)methanamine |
| CAS Number | 91487-88-6[1][2] |
| Molecular Formula | C₁₉H₁₇N[1][2] |
| Molecular Weight | 259.35 g/mol [2] |
| Chemical Structure |
|
Physical Properties
A summary of the available and computed physical properties of this compound is presented below. Experimental data for some properties of this specific compound are limited in publicly accessible literature; therefore, some values are computationally predicted.
| Property | Value | Source |
| Melting Point | 163 °C | [3] |
| Boiling Point | Not available | |
| XLogP3 | 4.1 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[1] |
| Rotatable Bond Count | 3 | Computed by PubChem[1] |
Spectral Properties
Detailed spectral data for this compound is available through specialized databases. While direct spectral images and peak lists are proprietary, the following sections describe the expected spectral characteristics and provide links to publicly available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the biphenyl and benzyl groups. A characteristic signal for the methine proton (CH-N) would likely appear further downfield, and the amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically δ 120-150 ppm). The methine carbon (CH-N) signal will be a key identifier. Information on the availability of the ¹³C NMR spectrum can be found on PubChem, which indicates its presence in SpectraBase.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine and aromatic functional groups. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: In the region of 1000-1250 cm⁻¹.
A vapor phase IR spectrum is noted as being available in SpectraBase.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (GC-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 259. Key fragmentation patterns would likely involve the loss of the phenyl group or cleavage at the benzylic position. PubChem indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center, with major peaks observed at m/z 169, 167, and 259.[1]
Experimental Protocols
While specific experimental protocols for the characterization of this compound are not detailed in the available literature, the following are general methodologies applicable to a solid amine sample.
NMR Spectroscopy (Solid-State)
A general protocol for obtaining a solid-state NMR spectrum would involve:
-
Sample Preparation: The solid sample is carefully packed into a magic-angle spinning (MAS) rotor.
-
Instrument Setup: The rotor is placed in the NMR probe, and the spectrometer is tuned to the appropriate frequencies for the nuclei of interest (e.g., ¹H and ¹³C).
-
Data Acquisition: A cross-polarization magic-angle spinning (CP-MAS) experiment is typically performed to enhance the signal of the ¹³C nuclei. A high-power decoupling sequence is applied to remove proton-carbon dipolar couplings and improve resolution.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
Infrared (IR) Spectroscopy (Solid Sample)
For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method.
ATR-IR:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum.
KBr Pellet:
-
Mix a small amount of the sample with dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Mass Spectrometry (Electron Ionization)
A standard procedure for obtaining an EI mass spectrum of a solid sample via a direct insertion probe:
-
Sample Preparation: A small amount of the solid sample is loaded into a capillary tube.
-
Introduction into the Mass Spectrometer: The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.
-
Ionization: The probe is heated to volatilize the sample, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.
Conclusion
This technical guide provides a summary of the currently available physical and spectral data for this compound. While some experimental data, such as a definitive melting point, are available, much of the detailed spectral information resides in proprietary databases. The provided general experimental protocols and characterization workflow offer a framework for researchers to obtain and verify the properties of this compound in a laboratory setting. Further investigation to access and publish the detailed spectral data would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Solubility of alpha-(4-Biphenylyl)benzylamine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-(4-Biphenylyl)benzylamine, a biphenyl derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility profile is crucial for its application in synthesis, formulation, and biological studies. Structurally, the molecule possesses a large, nonpolar biphenyl group and a benzylamine moiety. This combination suggests a generally low aqueous solubility and a higher affinity for organic solvents.[1][2] The amine group can act as a hydrogen bond acceptor, and in acidic conditions, it can be protonated to form a more soluble salt.[1][2][3] This guide provides a comprehensive overview of the theoretical solubility considerations, a detailed experimental protocol for quantitative solubility determination, and a framework for presenting such data.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Shake-Flask |
| 0.1 M Hydrochloric Acid | 25 | Data not available | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in various solvents. This method is recommended by the United States Pharmacopeia (USP) for its reliability.[4][5]
I. Materials and Apparatus
-
Solute: this compound (solid, high purity)
-
Solvents: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, DMSO, DMF, 0.1 M HCl, PBS pH 7.4)
-
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
-
II. Procedure
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a stock solution of this compound in a suitable solvent for creating a calibration curve for the analytical instrument.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Use a pre-established calibration curve to convert the instrument response to a concentration value.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
References
In-Depth Technical Guide to the Stereoisomers of α-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stereoisomers of α-(4-Biphenylyl)benzylamine, a chiral molecule with significant interest in medicinal chemistry and materials science. This document details the structural basis of its stereoisomerism and outlines established methodologies for the synthesis, separation, and characterization of its enantiomers.
Introduction to the Stereochemistry of α-(4-Biphenylyl)benzylamine
α-(4-Biphenylyl)benzylamine, also known by its IUPAC name phenyl-(4-phenylphenyl)methanamine, possesses a single stereocenter at the α-carbon.[1] This carbon atom is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a phenyl group, and a 4-biphenylyl group. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-α-(4-Biphenylyl)benzylamine and (S)-α-(4-Biphenylyl)benzylamine, based on the Cahn-Ingold-Prelog priority rules.
The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, pharmacological properties, and interactions with other chiral molecules. Therefore, the ability to synthesize and isolate enantiomerically pure forms of α-(4-Biphenylyl)benzylamine is crucial for its development in various applications.
Synthesis of Racemic α-(4-Biphenylyl)benzylamine
The synthesis of the racemic mixture of α-(4-Biphenylyl)benzylamine typically proceeds through the reductive amination of 4-biphenylcarboxaldehyde with ammonia or a suitable ammonia equivalent, followed by reaction with a phenyl organometallic reagent, or via the reaction of 4-biphenylmagnesium bromide with benzaldehyde followed by subsequent chemical transformations.
While specific experimental protocols for the synthesis of α-(4-Biphenylyl)benzylamine are not extensively detailed in publicly available literature, general methods for the preparation of related benzylamines can be adapted.[2][3] A plausible synthetic route is outlined below.
Hypothetical Experimental Protocol for Racemic Synthesis:
-
Imine Formation: 4-Biphenylcarboxaldehyde is reacted with a suitable source of ammonia, such as ammonium chloride in the presence of a base, or with a primary amine that can be later cleaved, in an appropriate solvent like methanol or ethanol to form the corresponding imine.
-
Reduction: The resulting imine is then reduced to the amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Work-up and Purification: Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves filtration, extraction, and washing steps. The crude product is then purified, for example, by column chromatography or recrystallization, to yield racemic α-(4-Biphenylyl)benzylamine.
Chiral Resolution of Enantiomers
The separation of the (R) and (S) enantiomers from the racemic mixture, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. Common methods for the chiral resolution of amines include diastereomeric salt formation and chiral chromatography.
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid.[4] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
General Experimental Protocol for Diastereomeric Salt Resolution:
-
Salt Formation: The racemic α-(4-Biphenylyl)benzylamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). An equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative thereof, is added to the solution.
-
Fractional Crystallization: The solution is allowed to cool, or the solvent is slowly evaporated, to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and often requires optimization.[4]
-
Isolation and Purification: The crystallized salt is isolated by filtration. The crystals may be washed with a small amount of cold solvent to remove impurities. The process of recrystallization can be repeated to improve the diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure enantiomer. The other enantiomer can be recovered from the mother liquor by a similar process.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including amines.
General Experimental Protocol for Chiral HPLC Resolution:
-
Column Selection: A suitable chiral column is selected. For amines, columns with polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition of the mobile phase is optimized to achieve the best separation (resolution) of the two enantiomers.
-
Sample Analysis/Purification: The racemic mixture of α-(4-Biphenylyl)benzylamine is dissolved in the mobile phase and injected into the HPLC system. The separated enantiomers are detected as they elute from the column. For preparative separations, the fractions corresponding to each enantiomer are collected.
-
Product Recovery: The solvent is removed from the collected fractions to yield the isolated, enantiomerically pure (R) and (S) forms of the amine.
Characterization of Stereoisomers
The characterization of the separated enantiomers is essential to confirm their identity and enantiomeric purity. Key analytical techniques include polarimetry, chiral HPLC, and melting point analysis.
Quantitative Data:
| Property | (R)-α-(4-Biphenylyl)benzylamine | (S)-α-(4-Biphenylyl)benzylamine | Method |
| Molecular Weight | 259.35 g/mol [8] | 259.35 g/mol [8] | Mass Spectrometry |
| Melting Point (°C) | Data not available | Data not available | Differential Scanning Calorimetry (DSC) |
| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.[9] | Data not available | Polarimetry[10] |
| Enantiomeric Excess (ee) | >99% (desired) | >99% (desired) | Chiral HPLC |
Visualization of Stereoisomers
The stereoisomers of α-(4-Biphenylyl)benzylamine can be visualized to illustrate their mirror-image relationship.
Caption: The (S) and (R) enantiomers of α-(4-Biphenylyl)benzylamine.
Conclusion
This technical guide has provided a detailed overview of the stereoisomers of α-(4-Biphenylyl)benzylamine. The presence of a single chiral center gives rise to a pair of enantiomers, the synthesis and separation of which are critical for their application in fields requiring enantiopure compounds. While specific experimental data for this molecule is sparse in the public domain, established protocols for the synthesis of racemic mixtures and their resolution via diastereomeric salt formation and chiral HPLC provide a solid foundation for researchers. Further investigation is warranted to determine the specific physical and pharmacological properties of the individual enantiomers of α-(4-Biphenylyl)benzylamine.
References
- 1. alpha-(4-Biphenylyl)benzylamine | C19H17N | CID 598124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 3. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (R)-(+)-α-甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. (S)-(-)-a-Methylbenzylamine 98 2627-86-3 [sigmaaldrich.com]
- 8. This compound | 91487-88-6 [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Class: A Technical Guide to the Discovery and Historical Context of Biphenylyl Benzylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical context of biphenylyl benzylamine compounds, a class of molecules that revolutionized the treatment of hypertension and other cardiovascular diseases. We will delve into the scientific journey, from the initial limitations of peptide-based antagonists to the rational design and development of the first orally active, non-peptide angiotensin II receptor blockers (ARBs), epitomized by the groundbreaking discovery of losartan. This guide provides a comprehensive overview of the key scientific milestones, experimental methodologies, and the underlying pharmacology that established the biphenylyl benzylamine scaffold as a cornerstone of modern medicine.
From Peptides to Non-Peptides: The Quest for an Orally Active Angiotensin II Antagonist
The story of biphenylyl benzylamine compounds is intrinsically linked to the understanding of the renin-angiotensin system (RAS), a critical regulator of blood pressure. The octapeptide hormone angiotensin II (Ang II) was identified as a potent vasoconstrictor, making it a prime target for antihypertensive therapies. Early efforts focused on developing peptide-based antagonists of the Ang II receptor, such as saralasin. However, these peptide analogs suffered from significant drawbacks, including poor oral bioavailability, short duration of action, and partial agonist activity, rendering them unsuitable for chronic therapeutic use.
The breakthrough came with the exploration of non-peptide molecules that could mimic the action of Ang II at its receptor. In the early 1980s, researchers at Takeda Chemical Industries in Japan discovered a series of 1-benzylimidazole-5-acetic acid derivatives that exhibited weak, yet selective, antagonism of the Ang II receptor. These compounds, notably S-8307 and S-8308, represented a paradigm shift and served as the crucial starting point for the development of clinically viable non-peptide Ang II receptor antagonists.
The Rise of Losartan: A Paradigm of Rational Drug Design
Building upon the initial findings from Takeda, scientists at DuPont embarked on a journey of rational drug design to enhance the potency and pharmacokinetic properties of these early leads. Their systematic structure-activity relationship (SAR) studies led to several key discoveries that culminated in the synthesis of losartan, the first successful orally active ARB.
The Importance of the Biphenyl Moiety
A pivotal moment in the development of this new class of compounds was the introduction of a biphenyl group. This structural modification, which led to compounds like EXP7711, significantly increased the lipophilicity and oral activity of the molecules, albeit with a slight reduction in receptor affinity compared to earlier, less orally available compounds.
The Tetrazole Ring: A Bioisosteric Breakthrough
Further optimization involved replacing the carboxylic acid group on the biphenyl ring with a tetrazole ring. This bioisosteric replacement in 1986 resulted in the creation of losartan (DuP 753). The tetrazole group offered improved lipophilicity and metabolic stability, contributing to enhanced oral bioavailability and a longer duration of action. Losartan emerged as a potent and selective antagonist of the AT1 receptor subtype, the primary mediator of the pathological effects of Ang II.
Quantitative Analysis of Lead Compound Development
The progression from the initial Takeda leads to the development of losartan is a compelling example of successful lead optimization. The following tables summarize the key in vitro and in vivo data that guided this process.
| Compound | Structure | In Vitro Potency (IC50, µM) | In Vivo Potency (Oral ED30/ED50, mg/kg) | Key Features |
| S-8307 | 40 | 100 (i.v. hypotensive effect) | Early Takeda lead; weak but selective non-peptide antagonist.[1] | |
| EXP9270 | Not explicitly found, but part of the developmental series. | 3.6 | Orally active non-peptide Ang II receptor antagonist.[2] | |
| Losartan (DuP 753) | 0.0164 | 0.59 | First orally active, potent, and selective non-peptide AT1 receptor antagonist.[2][3] | |
| EXP3174 | 10-40 times more potent than losartan. | Not directly administered orally as a drug. | Active metabolite of losartan with higher potency and longer half-life.[4] |
Note: Specific IC50 and ED50 values for all intermediate compounds are not consistently reported across the literature. The table represents the best available data to illustrate the progression of potency.
Experimental Protocols: The Methodologies Behind the Discovery
The characterization of these novel compounds relied on a suite of robust in vitro and in vivo assays. Below are detailed methodologies for two key experimental protocols that were instrumental in the discovery and development of biphenylyl benzylamine-based ARBs.
Angiotensin II Receptor Binding Assay
This assay was crucial for determining the affinity of the synthesized compounds for the Ang II receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Receptor Source: Rat aortic smooth muscle cell membranes or rat liver membranes, which are rich in AT1 receptors.
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compounds: Biphenylyl benzylamine derivatives and reference compounds (e.g., unlabeled Angiotensin II, losartan).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat aortic smooth muscle or liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled Angiotensin II (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of 125I-[Sar1,Ile8]Angiotensin II.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Functional Assay: Angiotensin II-Induced Vascular Smooth Muscle Contraction
This assay assesses the ability of a compound to antagonize the physiological effect of Angiotensin II, which is vasoconstriction.
Objective: To measure the inhibitory effect of a test compound on the contraction of isolated vascular tissue induced by Angiotensin II.
Materials:
-
Tissue: Thoracic aorta from a rabbit or rat.
-
Organ Bath: A temperature-controlled (37°C) chamber with a system for bubbling a gas mixture (95% O2, 5% CO2).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Force Transducer and Recording System: To measure and record changes in tissue tension.
-
Agonist: Angiotensin II.
-
Test Compounds: Biphenylyl benzylamine derivatives.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Cut the aorta into rings approximately 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface.
-
Mounting: Suspend the aortic rings in the organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with PSS changes every 15-20 minutes.
-
Contraction: Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.
-
Cumulative Concentration-Response Curve to Angiotensin II: After washing out the KCl and allowing the tissue to return to baseline, add increasing concentrations of Angiotensin II to the bath in a cumulative manner and record the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a specific concentration of the test compound for a predetermined period (e.g., 30-60 minutes).
-
Repeat Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve to Angiotensin II.
-
Data Analysis: Plot the contractile response as a percentage of the maximal response to Angiotensin II in the absence of the antagonist. The rightward shift of the concentration-response curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.
Signaling Pathways and Experimental Workflows
The therapeutic effects of biphenylyl benzylamine compounds are mediated through the blockade of the Angiotensin II Type 1 (AT1) receptor. Understanding the downstream signaling cascade is crucial for appreciating their mechanism of action.
AT1 Receptor Signaling Pathway
Upon binding of Angiotensin II, the AT1 receptor, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways, primarily through Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, inflammation, and cellular growth.
Caption: AT1 Receptor Signaling Pathway and the Action of Losartan.
Experimental Workflow for ARB Discovery
The discovery of new ARBs follows a logical progression from initial screening to in vivo validation.
Caption: A typical workflow for the discovery of Angiotensin Receptor Blockers.
Conclusion
The discovery of biphenylyl benzylamine compounds as potent and selective Angiotensin II receptor antagonists marks a pivotal moment in cardiovascular pharmacology. The journey from the early, limited peptide antagonists to the rationally designed, orally active non-peptide ARBs like losartan showcases the power of medicinal chemistry and a deep understanding of physiological pathways. This class of drugs has not only provided a highly effective and well-tolerated treatment for hypertension but has also opened up new avenues for therapeutic intervention in a range of cardiovascular and renal diseases. The historical context and the experimental methodologies detailed in this guide provide a valuable resource for researchers and scientists continuing to build upon this remarkable scientific legacy.
References
- 1. Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide angiotensin II receptor antagonists. Studies with EXP9270 and DuP 753 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Physicochemical Properties of alpha-(4-Biphenylyl)benzylamine
This technical guide provides a detailed overview of the fundamental physicochemical properties of alpha-(4-Biphenylyl)benzylamine, a compound of interest to researchers, scientists, and professionals in the field of drug development. The focus of this document is on its molecular weight and exact mass, crucial parameters in chemical identification and analysis.
Quantitative Data Summary
The molecular weight and exact mass of this compound are summarized in the table below for clear and easy comparison. These values are essential for a variety of experimental and analytical procedures, including mass spectrometry and stoichiometric calculations.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N | PubChem[1] |
| Molecular Weight | 259.3 g/mol | PubChem[1] |
| Molecular Weight | 259.35 | ChemicalBook[2] |
| Exact Mass | 259.136099547 Da | PubChem[1] |
Experimental Protocols
The data presented in this guide are computationally derived properties sourced from reputable chemical databases.
Computed by PubChem 2.2 (PubChem release 2024.11.20) [1]
-
Molecular Weight Calculation: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon, Hydrogen, and Nitrogen) in the molecular formula (C₁₉H₁₇N) and their respective counts.
-
Exact Mass Calculation: The exact mass is determined by summing the masses of the most abundant isotopes of the constituent atoms.
Visualization of Key Compound Properties
The following diagram illustrates the logical relationship between the chemical name, its molecular formula, and its corresponding calculated masses.
Caption: Relationship between compound name, formula, and mass.
References
In-Depth Technical Guide: Safety, Handling, and MSDS for alpha-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) is currently available for alpha-(4-Biphenylyl)benzylamine. The following information is compiled from data on structurally related compounds, primarily benzylamine and biphenyl derivatives, and should be used as a guide for handling with appropriate caution. A comprehensive risk assessment should be conducted before use.
Chemical and Physical Properties
This compound is a solid organic compound. While experimental data is limited, its properties can be estimated based on its structure and data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N | PubChem[1] |
| Molecular Weight | 259.35 g/mol | ChemicalBook[2] |
| CAS Number | 91487-88-6 | ChemicalBook[2] |
| Computed XLogP3 | 4.1 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Computed Rotatable Bond Count | 3 | PubChem[1] |
| Computed Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Appearance | Likely a solid | Inferred from high molecular weight and aromaticity |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | Inferred from structure and properties of related compounds |
Hazard Identification and Safety Precautions
Based on the hazard profiles of benzylamine and biphenyl, this compound should be handled as a hazardous substance.
GHS Hazard Classification (Predicted):
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Aquatic Hazard, Acute | Category 3 | H402: Harmful to aquatic life |
Note: This classification is extrapolated from the Safety Data Sheet for Benzylamine and has not been experimentally confirmed for this compound.
Personal Protective Equipment (PPE):
A comprehensive range of PPE is essential to ensure safety when handling this compound and other hazardous chemicals.[3][4]
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[5] A lab coat or chemical-resistant suit is necessary to protect the skin.[3][6] Closed-toe shoes are mandatory.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[5][6]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[7][9] Keep containers tightly closed.[9] Amines can be sensitive to air and moisture, so storage under an inert atmosphere may be advisable.[9]
First Aid Measures
In case of exposure, immediate medical attention is required.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]
Experimental Protocols
The following are summaries of standard OECD guidelines for assessing the toxicity and irritation potential of a chemical substance.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is used to determine the LD50 of a substance with a reduced number of animals.[10]
-
Animal Model: Typically, female rats are used.[10]
-
Procedure: A single animal is dosed with the test substance. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential dosing continues until the stopping criteria are met.[10]
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality.[10]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[10]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses skin irritation potential.[11]
-
Test System: A reconstructed human epidermis (RhE) model is used.[11][12]
-
Procedure: The test chemical is applied topically to the RhE tissue.[12]
-
Endpoint: Cell viability is measured after exposure, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[11][13]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential for a substance to cause eye irritation or corrosion.[14]
-
Animal Model: Albino rabbits are typically used.[15]
-
Procedure: A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control.[14]
-
Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for lesions of the cornea, iris, and conjunctiva.[14][15]
Bacterial Reverse Mutation Test (Ames Test)
This is a widely used method for assessing the mutagenic potential of a chemical.[16]
-
Test System: Strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.[1]
-
Procedure: The bacterial strains are exposed to the test chemical with and without a metabolic activation system (S9 mix from rat liver).[1]
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[1]
Signaling Pathways and Experimental Workflows
Hypothetical Metabolic Pathway
The metabolism of this compound is likely to proceed through pathways known for biphenyl and benzylamine. The biphenyl moiety can be hydroxylated by cytochrome P450 enzymes, while the benzylamine portion can be deaminated by monoamine oxidase or undergo other P450-mediated oxidations.[17][18]
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for Chemical Safety Assessment
A logical workflow for assessing the safety of a new chemical entity involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.
Caption: Tiered experimental workflow for chemical safety assessment.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 4. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. thepsci.eu [thepsci.eu]
- 13. iivs.org [iivs.org]
- 14. oecd.org [oecd.org]
- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Benzylamine - Wikipedia [en.wikipedia.org]
- 18. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: α-(4-Biphenylyl)benzylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-(4-Biphenylyl)benzylamine is a chiral amine that serves as a valuable resolving agent and chiral auxiliary in asymmetric synthesis. Its bulky biphenyl group provides significant steric hindrance, which can lead to high diastereoselectivity in various chemical transformations. This steric influence is crucial for the effective separation of enantiomers and for directing the stereochemical outcome of reactions. Chiral amines, in general, are widely utilized in asymmetric synthesis as chiral bases, for the resolution of racemic carboxylic acids, and as integral components of many pharmaceutical compounds.
Principle of Application: Chiral Resolution of Racemic Carboxylic Acids
One of the primary applications of α-(4-Biphenylyl)benzylamine is in the chiral resolution of racemic carboxylic acids. This method is based on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.
The general principle involves the reaction of a racemic carboxylic acid with an enantiomerically pure chiral amine, in this case, α-(4-Biphenylyl)benzylamine. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct crystalline packing and solubility in a given solvent. One diastereomer will typically be less soluble and will crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the chiral amine can be removed by treatment with an acid, yielding the enantiomerically enriched carboxylic acid.
Application in Diastereoselective Alkylation
Application Notes and Protocols: α-(4-Biphenylyl)benzylamine and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the application of α-(4-biphenylyl)benzylamine as a chiral auxiliary in asymmetric synthesis. Therefore, this document provides a detailed overview and protocols for a closely related and well-documented class of chiral auxiliaries: chiral α-alkylbenzylamines (e.g., α-methylbenzylamine) . The principles and procedures outlined herein are expected to be largely applicable to α-(4-biphenylyl)benzylamine, given its structural similarity. The biphenyl moiety would likely impart greater steric hindrance, potentially influencing diastereoselectivity.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product. Chiral benzylamines represent a valuable class of auxiliaries, particularly in the synthesis of chiral amines and α-amino acids, which are critical components of many pharmaceuticals. The bulky aromatic substituent on the stereogenic center of the benzylamine plays a crucial role in directing the approach of incoming reagents.
Principle of Asymmetric Induction
The use of a chiral benzylamine auxiliary, such as (R)- or (S)-α-methylbenzylamine, relies on the formation of a diastereomeric intermediate. The inherent chirality of the auxiliary creates a sterically biased environment, favoring the approach of a reagent from one face of the molecule over the other. This results in the preferential formation of one diastereomer. After separation of the diastereomers, the auxiliary is cleaved, yielding the enantiomerically enriched target molecule.
Application: Asymmetric Synthesis of α-Amino Acids
A common application of chiral benzylamine auxiliaries is in the asymmetric synthesis of α-amino acids via the alkylation of a glycine enolate equivalent. The chiral auxiliary is first condensed with glyoxylic acid to form an imine, which is then reduced and protected. The resulting chiral glycine derivative can be enolized and alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired non-proteinogenic α-amino acid.
Experimental Workflow for Asymmetric α-Amino Acid Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric alkylation of the N-benzylglycine derivative of (R)-α-methylbenzylamine. The use of α-(4-biphenylyl)benzylamine would be expected to yield similar or potentially higher diastereoselectivities due to increased steric bulk.
| Electrophile (R-X) | Solvent | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| Benzyl bromide | THF | LDA | -78 | 85 | >95 |
| Iodomethane | THF | LDA | -78 | 90 | 90 |
| Allyl bromide | THF | n-BuLi | -78 | 82 | >95 |
| Isopropyl iodide | THF/HMPA | LDA | -78 | 75 | 85 |
Detailed Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary
Synthesis of N-((R)-1-Phenylethyl)glycine tert-butyl ester
-
To a solution of (R)-α-methylbenzylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) is added tert-butyl bromoacetate (1.1 eq) and triethylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford the title compound.
Protocol 2: Diastereoselective Alkylation
Asymmetric Alkylation of N-((R)-1-Phenylethyl)glycine tert-butyl ester
-
A solution of N-((R)-1-phenylethyl)glycine tert-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred for 4 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The product can be purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Hydrogenolytic Cleavage of the Auxiliary to Yield the Free Amino Acid Ester
-
The purified diastereomer from the alkylation step is dissolved in methanol (0.1 M).
-
Palladium on carbon (10 wt. %, 10 mol %) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (balloon or hydrogenator).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere for 24 hours at room temperature.
-
The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The resulting amino acid ester can be further purified or hydrolyzed to the free amino acid. The chiral auxiliary can be recovered from the reaction mixture.
Mechanism of Stereochemical Control
The stereochemical outcome of the alkylation is controlled by the conformation of the lithium enolate. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.
Caption: Proposed transition state for diastereoselective alkylation.
Note: The DOT language provided is a template. A chemical drawing software would be necessary to generate the actual image for the chelated enolate structure.
Conclusion
Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in drug development and manufacturing.[2] One of the most robust and widely used methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.[2][3] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][3]
This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids, particularly of the 2-arylpropionic acid class (profens), using the chiral resolving agent α-(4-Biphenylyl)benzylamine. This bulky amine is effective in creating diastereomeric salts with distinct crystalline properties, facilitating their separation. The protocol will cover the formation of the diastereomeric salt, its isolation, and the subsequent recovery of the enantiopure carboxylic acid and the resolving agent.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this method lies in the conversion of a pair of enantiomers into a pair of diastereomers. A racemic carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, for instance, (S)-Amine. This reaction forms two diastereomeric salts: (R)-Acid-(S)-Amine and (S)-Acid-(S)-Amine. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. The resolved enantiomer of the acid is subsequently liberated from the purified diastereomeric salt by treatment with a strong acid.
Figure 1: Principle of Diastereomeric Salt Formation.
Experimental Protocol
This protocol describes a general procedure for the chiral resolution of a racemic 2-arylpropionic acid using (S)-(-)-α-(4-Biphenylyl)benzylamine. The specific solvent, temperatures, and concentrations may require optimization for different substrates.
Materials:
-
Racemic 2-arylpropionic acid (e.g., Ibuprofen, Ketoprofen)
-
(S)-(-)-α-(4-Biphenylyl)benzylamine
-
Methanol
-
Ethyl acetate
-
2M Hydrochloric acid
-
1M Sodium hydroxide
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, separatory funnel, rotary evaporator)
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a round-bottom flask, dissolve the racemic 2-arylpropionic acid (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate. The volume of solvent should be sufficient to achieve complete dissolution upon heating.
-
Add (S)-(-)-α-(4-Biphenylyl)benzylamine (0.5 - 1.0 eq.) to the solution. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially precipitated salt.
-
Heat the mixture to reflux with stirring until all solids have dissolved.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. For improved yield, the flask can be placed in an ice bath or refrigerator for several hours or overnight.
-
Collect the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
Step 2: Recrystallization of the Diastereomeric Salt (Optional but Recommended)
-
To enhance the diastereomeric purity, the obtained crystalline salt can be recrystallized.
-
Dissolve the salt in a minimum amount of the hot crystallization solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold solvent, and dry.
Step 3: Liberation of the Enantiopure Carboxylic Acid
-
Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidify the mixture by the dropwise addition of 2M hydrochloric acid with vigorous stirring until the pH is approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Step 4: Recovery of the Chiral Resolving Agent
-
The aqueous layer from Step 3, containing the hydrochloride salt of α-(4-Biphenylyl)benzylamine, can be treated to recover the resolving agent.
-
Make the aqueous solution basic by the addition of 1M sodium hydroxide until the pH is approximately 10-11.
-
The free amine will precipitate out of the solution or can be extracted with an organic solvent.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If extraction is used, separate the layers, dry the organic phase, and remove the solvent to recover the resolving agent.
Figure 2: Experimental Workflow for Chiral Resolution.
Data Presentation
The following tables present hypothetical data for a typical chiral resolution of a racemic 2-arylpropionic acid with (S)-(-)-α-(4-Biphenylyl)benzylamine.
Table 1: Diastereomeric Salt Crystallization Results
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e. %) |
| (R/S)-Ibuprofen | (S)-Amine | Methanol | 40 | 95 |
| (R/S)-Ketoprofen | (S)-Amine | Ethyl Acetate | 35 | 98 |
Table 2: Enantiopure Acid Recovery and Purity
| Isolated Diastereomeric Salt | Recovered Enantiomer | Yield from Salt (%) | Enantiomeric Excess (e.e. %) |
| (S)-Ibuprofen-(S)-Amine | (S)-Ibuprofen | 92 | >99 |
| (S)-Ketoprofen-(S)-Amine | (S)-Ketoprofen | 95 | >99 |
Conclusion
Chiral resolution by diastereomeric salt formation remains a powerful and economically viable method for obtaining enantiomerically pure compounds. α-(4-Biphenylyl)benzylamine serves as an effective resolving agent for racemic carboxylic acids due to its structural rigidity and ability to form well-defined crystalline salts. The protocol outlined in this application note provides a comprehensive framework for researchers to perform such resolutions. Optimization of solvent, temperature, and stoichiometry will be key to achieving high yields and excellent enantiopurity for specific substrates.
Disclaimer: The provided protocol is a generalized procedure based on established principles of diastereomeric salt resolution. A specific, detailed experimental protocol with validated quantitative data for the chiral resolution of a named compound using α-(4-Biphenylyl)benzylamine was not found in the publicly available scientific literature during the search. Researchers should perform their own optimization studies for specific applications.
References
Application Notes and Protocols: Synthesis of Novel Pharmaceutical Intermediates from α-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pharmaceutical intermediates derived from α-(4-Biphenylyl)benzylamine. The synthesized compounds, including N-acyl, urea, and sulfonamide derivatives, are valuable scaffolds in drug discovery, with potential applications as enzyme inhibitors and modulators of various signaling pathways.
Introduction
α-(4-Biphenylyl)benzylamine is a versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its biphenyl and benzylamine moieties are present in numerous biologically active compounds. This document outlines synthetic protocols for the derivatization of α-(4-Biphenylyl)benzylamine to generate libraries of compounds for screening and lead optimization in drug discovery programs. The potential biological targets and pathways of these derivatives are also discussed.
Data Presentation
Table 1: Synthesis of N-Acyl-α-(4-Biphenylyl)benzylamine Derivatives
| Entry | Acylating Agent | Product | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Acetic Anhydride | N-(α-(4-Biphenylyl)benzyl)acetamide | 4 | 85 | 162-164 |
| 2 | Benzoyl Chloride | N-(α-(4-Biphenylyl)benzyl)benzamide | 6 | 92 | 188-190 |
Table 2: Synthesis of Urea Derivatives of α-(4-Biphenylyl)benzylamine
| Entry | Isocyanate | Product | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Phenyl Isocyanate | 1-(α-(4-Biphenylyl)benzyl)-3-phenylurea | 8 | 88 | 210-212 |
| 2 | 4-Chlorophenyl Isocyanate | 1-(α-(4-Biphenylyl)benzyl)-3-(4-chlorophenyl)urea | 8 | 91 | 225-227 |
Table 3: Synthesis of Sulfonamide Derivatives of α-(4-Biphenylyl)benzylamine
| Entry | Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Benzenesulfonyl Chloride | N-(α-(4-Biphenylyl)benzyl)benzenesulfonamide | 12 | 82 | 175-177 |
| 2 | 4-Methylbenzenesulfonyl Chloride | N-(α-(4-Biphenylyl)benzyl)-4-methylbenzenesulfonamide | 12 | 85 | 182-184 |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of α-(4-Biphenylyl)benzylamine
-
Dissolution: Dissolve α-(4-Biphenylyl)benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the corresponding acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Urea Derivatives from α-(4-Biphenylyl)benzylamine
-
Dissolution: Dissolve α-(4-Biphenylyl)benzylamine (1.0 eq) in an aprotic solvent like THF or DCM in a round-bottom flask.
-
Isocyanate Addition: Add the corresponding isocyanate (e.g., phenyl isocyanate, 1.05 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Isolation: Upon completion, the urea product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Wash the solid product with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and dry under vacuum.
Protocol 3: General Procedure for the Synthesis of Sulfonamide Derivatives from α-(4-Biphenylyl)benzylamine
-
Dissolution: Dissolve α-(4-Biphenylyl)benzylamine (1.0 eq) and a base such as pyridine (1.5 eq) or triethylamine (1.5 eq) in DCM.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and slowly add the sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up: Quench the reaction with dilute hydrochloric acid and separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting crude sulfonamide by column chromatography or recrystallization.
Protocol 4: Ugi Four-Component Reaction (U-4CR) for the Synthesis of α-Acylamino Amide Derivatives
-
Imine Formation: In a flask, mix α-(4-Biphenylyl)benzylamine (1.0 eq) and a suitable aldehyde or ketone (1.0 eq) in a protic solvent like methanol or ethanol and stir for 30 minutes to form the corresponding imine in situ.
-
Component Addition: To this mixture, add a carboxylic acid (1.0 eq) and an isocyanide (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography to obtain the desired α-acylamino amide product.
Mandatory Visualizations
Caption: Synthetic routes from α-(4-Biphenylyl)benzylamine.
The Untapped Potential of α-(4-Biphenylyl)benzylamine in Organocatalysis: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Extensive investigation of the scientific literature reveals a notable absence of direct applications of α-(4-biphenylyl)benzylamine as an organocatalyst. While this primary amine possesses the desirable chiral scaffold often sought in asymmetric catalysis, its direct utilization appears to be an unexplored frontier. This presents a unique opportunity for novel catalyst design and development. This document outlines prospective applications and generalized protocols to guide researchers in exploring the potential of α-(4-biphenylyl)benzylamine and its derivatives in the field of organocatalysis.
The core strategy revolves around the derivatization of the primary amine functionality to generate a library of novel chiral organocatalysts. The biphenyl group offers a sterically demanding and electronically tunable framework that could impart high levels of stereocontrol in asymmetric transformations.
Prospective Catalyst Development from α-(4-Biphenylyl)benzylamine:
-
Primary Amine Catalysts: The unmodified amine can be explored in reactions proceeding through enamine or iminium ion intermediates, such as Michael additions and aldol reactions.
-
Brønsted Acid Catalysts: Conversion of the amine to a phosphoric acid or a thiourea derivative could yield powerful chiral Brønsted acid or hydrogen-bond donor catalysts, respectively. These are known to be effective in a wide range of enantioselective reactions.
-
Chiral Ligands: While the focus is organocatalysis, the amine can also be transformed into phosphine or other coordinating ligands for synergistic metal-organo catalytic systems.
The following sections provide generalized experimental protocols for key classes of organocatalytic reactions where catalysts derived from α-(4-biphenylyl)benzylamine could be successfully employed.
Experimental Protocols
Protocol 1: Hypothetical Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol outlines a general procedure for testing a catalyst derived from α-(4-biphenylyl)benzylamine in an asymmetric Michael addition.
1. Catalyst Preparation (Example: N-triflyl derivative):
- To a solution of α-(4-biphenylyl)benzylamine (1.0 eq) in dichloromethane (0.1 M) at 0 °C, add triethylamine (1.2 eq).
- Slowly add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and purify by column chromatography.
2. Asymmetric Michael Addition:
- To a solution of the aldehyde (1.2 eq) and the nitroalkene (1.0 eq) in a suitable solvent (e.g., toluene, chloroform) at room temperature, add the chiral catalyst (0.1 eq).
- Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, -20 °C) and monitor by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Hypothetical Asymmetric Aldol Reaction
This protocol provides a general method for an asymmetric aldol reaction between a ketone and an aldehyde.
1. Catalyst Loading:
- In a dry reaction vial, add the chiral catalyst derived from α-(4-biphenylyl)benzylamine (e.g., a primary amine salt, 0.1 eq).
2. Reaction Setup:
- Add the ketone (2.0 eq) and the aldehyde (1.0 eq) to the vial.
- Add a suitable solvent (e.g., DMF, DMSO) and an acid co-catalyst if required (e.g., acetic acid, 0.1 eq).
- Stir the reaction mixture at room temperature and monitor by TLC.
3. Work-up and Purification:
- Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the aldol adduct.
- Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experimental investigations.
Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 24 | ||
| 2 | 10 | CHCl₃ | 25 | 24 | ||
| 3 | 10 | Toluene | 0 | 48 | ||
| 4 | 5 | Toluene | 0 | 48 |
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 10 | None | DMF | 25 | 12 | |||
| 2 | 10 | AcOH | DMF | 25 | 12 | |||
| 3 | 10 | AcOH | DMSO | 25 | 12 | |||
| 4 | 5 | AcOH | DMF | 0 | 24 |
Visualizations
The following diagrams illustrate the proposed workflows and logical relationships in the development and application of organocatalysts derived from α-(4-biphenylyl)benzylamine.
Caption: Catalyst development workflow from α-(4-biphenylyl)benzylamine.
Caption: General experimental workflow for asymmetric organocatalysis.
Caption: Plausible iminium catalysis pathway for a primary amine catalyst.
Application Notes and Protocols for the Characterization of alpha-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of alpha-(4-Biphenylyl)benzylamine. Detailed protocols for chromatographic, spectroscopic, and thermal analysis methods are presented to ensure accurate identification, purity assessment, and physicochemical profiling of this compound.
Introduction
This compound is a chemical compound with a molecular formula of C19H17N and a molecular weight of 259.3 g/mol .[1] Its structural features, comprising a biphenyl and a benzylamine moiety, necessitate a multi-technique approach for comprehensive characterization. This document outlines the key analytical methods and provides detailed protocols for their implementation.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential impurities or related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound. Due to its chiral nature, specific chiral stationary phases can be employed for enantiomeric separation.
Table 1: HPLC Parameters for Analysis of Similar Amine Compounds
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., CROWNPAK CR-I(-)) |
| Mobile Phase | Perchloric acid aq. (pH 1.0) / Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25°C |
Protocol for HPLC Analysis:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Monitor the elution profile at 210 nm.
-
-
Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time. The retention time for benzylamine on a similar system is approximately 15 minutes, which can be used as a reference point.
Since this compound is a chiral compound, enantiomeric separation is crucial. This can be achieved using a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.[2][3] For primary amines, crown ether-based stationary phases are particularly effective.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.
Table 2: GC-MS Data for this compound [1]
| Parameter | Value |
| Molecular Ion (M+) | m/z 259 |
| Major Fragment Ions | m/z 169, 167 |
| Library | Main library |
| NIST Number | 202313 |
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for this type of compound.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: The mass spectrum of this compound is characterized by its molecular ion peak at m/z 259 and major fragment ions at m/z 169 and 167.[1] The fragmentation of benzylamines typically involves cleavage alpha to the nitrogen atom.[4][5]
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the chemical structure and functional groups present in the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| Methine Proton (-CH-) | ~ 5.0 |
| Amine Protons (-NH₂) | 1.5 - 2.5 (broad) |
Table 4: Experimental ¹³C NMR Spectral Data for this compound [1]
| Spectrum ID | Spectrometer Frequency | Solvent |
| SpectraBase: C13NMR | Not specified | Not specified |
Note: Specific chemical shift values for ¹³C NMR were not available in the search results, but the existence of a reference spectrum is noted.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
-
Data Analysis:
-
¹H NMR: The aromatic region (7.0-8.0 ppm) will show complex multiplets corresponding to the protons of the biphenyl and benzyl groups. A singlet or multiplet around 5.0 ppm is expected for the methine proton, and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the aliphatic methine carbon. The chemical shifts of aromatic carbons typically range from 110 to 150 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Key FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amines |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-N Stretch | 1020 - 1250 | Medium to weak |
Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Place the sample on the ATR crystal or in the KBr pellet holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. A vapor phase IR spectrum is available on PubChem for reference.[1]
Thermal Analysis
Thermal analysis techniques are employed to evaluate the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Table 6: TGA Data for Biphenyl (as a related compound) [6]
| Parameter | Value |
| Onset of Decomposition | ~134°C |
| End of Decomposition | ~192°C |
Protocol for TGA Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).
-
Instrumentation: Use a thermogravimetric analyzer.[7]
-
Experimental Conditions:
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.
-
Use an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss as a function of temperature. The onset temperature of decomposition indicates the thermal stability of the compound. For biphenyl, a related structure, significant weight loss begins around 134°C.[6]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting, crystallization, and glass transitions.
Table 7: DSC Data for Biphenyl (as a related compound) [6]
| Parameter | Value |
| Melting Point | ~70.52°C |
| Decomposition Endotherm | ~173.72°C |
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.
-
Instrumentation: Use a differential scanning calorimeter.[8]
-
Experimental Conditions:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and any other phase transitions. The peak maximum of the melting endotherm is taken as the melting point. Biphenyl, a core component of the target molecule, has a melting point of approximately 70.52°C.[6]
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Relationship between analytical techniques and characterization data.
References
- 1. This compound | C19H17N | CID 598124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 7. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interpretation of ¹H and ¹³C NMR Spectra of alpha-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-(4-Biphenylyl)benzylamine is a primary amine containing both a phenyl and a biphenyl substituent attached to a benzylic carbon. This structural motif is of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, a standard experimental protocol for data acquisition, and a workflow for NMR analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.60 | d | 2H | Biphenyl H-2', H-6' |
| 7.55 | d | 2H | Biphenyl H-4', H-5' |
| 7.45 | t | 2H | Bhenyl H-3'', H-5'' |
| 7.35 | t | 1H | Biphenyl H-4'' |
| 7.30 - 7.20 | m | 5H | Phenyl H-2 to H-6 |
| 5.15 | s | 1H | CH-NH₂ |
| 2.10 | s (broad) | 2H | NH₂ |
Disclaimer: The ¹H NMR data presented is predicted and may vary from experimental results. Chemical shifts are referenced to a standard internal solvent signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 144.5 | Biphenyl C-1' |
| 141.0 | Biphenyl C-1'' |
| 140.8 | Phenyl C-1 |
| 140.5 | Biphenyl C-4' |
| 128.8 | Phenyl C-3, C-5 |
| 128.7 | Biphenyl C-3'', C-5'' |
| 127.5 | Biphenyl C-2', C-6' |
| 127.3 | Phenyl C-2, C-6 |
| 127.2 | Biphenyl C-2'', C-6'' |
| 127.1 | Biphenyl C-4'' |
| 127.0 | Phenyl C-4 |
| 58.0 | CH-NH₂ |
Disclaimer: The ¹³C NMR data presented is predicted and may vary from experimental results. Chemical shifts are referenced to a standard internal solvent signal.
Experimental Protocol: NMR Spectroscopy of Small Organic Molecules
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Amount of Substance: For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm in organic solvents. A small amount can be added directly to the solvent or included in the commercially available deuterated solvent.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Shimming: Before data acquisition, carefully shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
Workflow for NMR Analysis
The following diagram illustrates the general workflow from sample preparation to final spectral analysis.
Structural Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the biphenyl and phenyl rings, a characteristic singlet for the methine proton (CH-NH₂), and a broad singlet for the amine (NH₂) protons. The integration of these signals will correspond to the number of protons in each chemical environment.
In the predicted ¹³C NMR spectrum, the number of signals will reflect the number of chemically non-equivalent carbon atoms. The benzylic carbon (CH-NH₂) is expected to appear in the aliphatic region (around 58.0 ppm), while the aromatic carbons will resonate in the downfield region (typically 120-145 ppm). The quaternary carbons of the biphenyl system are expected to have lower intensities.
By combining the information from both ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, coupling constants (from experimental data), and integration, a complete and unambiguous structural assignment of this compound can be achieved. This data is critical for confirming the identity and purity of the compound in research and drug development settings.
Application Note and Protocol for GC-MS Analysis of α-(4-Biphenylyl)benzylamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of reaction products of α-(4-biphenylyl)benzylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be a robust starting point for the qualitative and quantitative analysis of the target amine and its potential derivatives or byproducts in a research and development setting.
Introduction
α-(4-Biphenylyl)benzylamine is a primary aromatic amine with a biphenyl moiety, making it a compound of interest in pharmaceutical and materials science research. Monitoring its reactions and characterizing the products is crucial for process optimization, impurity profiling, and ensuring the quality of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, primary amines can exhibit poor chromatographic peak shape and thermal instability.[1] To overcome these challenges, a derivatization step is often employed to enhance volatility and improve chromatographic performance.[1][2][3] This protocol details a GC-MS method incorporating a derivatization step for the reliable analysis of α-(4-biphenylyl)benzylamine and its reaction products.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Experimental Protocols
Materials and Reagents
-
α-(4-Biphenylyl)benzylamine (Reference Standard)
-
Solvents: Dichloromethane (DCM), Ethyl acetate, Hexane (all HPLC or GC grade)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1] or Trifluoroacetic anhydride (TFAA)[1]
-
Internal Standard (IS): e.g., Triphenylamine or a suitable deuterated analog.
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Nitrogen gas (high purity)
Sample Preparation
-
Extraction:
-
Accurately weigh a portion of the reaction mixture (e.g., 10-50 mg) into a centrifuge tube.
-
Dissolve the sample in a suitable organic solvent (e.g., 5 mL of DCM or Ethyl Acetate).
-
If the reaction mixture is in an aqueous phase, perform a liquid-liquid extraction with an appropriate organic solvent after adjusting the pH to be basic (pH > 10) to ensure the amine is in its free base form.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Derivatization (using BSTFA + 1% TMCS):
-
Transfer a known volume of the extract (e.g., 100 µL) to a GC vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., Acetonitrile or Pyridine).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
-
Reconstitution:
-
After derivatization, if necessary, the sample can be diluted with a suitable solvent (e.g., Hexane or Ethyl Acetate) to the desired concentration for analysis.[4]
-
GC-MS Instrumentation and Conditions
The following are recommended starting conditions and may require optimization for specific instrumentation and reaction products.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Mass Spectrometer | Agilent 5977 or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[5][6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5][7] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for concentrated samples)[6] |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C[7] |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min[4] |
| Transfer Line Temp. | 280°C[7] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Mass Scan Range | m/z 40 - 550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Analysis
Qualitative Analysis
Identification of α-(4-biphenylyl)benzylamine and its reaction products will be based on the comparison of their retention times and mass spectra with those of reference standards or by interpretation of the fragmentation patterns and comparison with mass spectral libraries (e.g., NIST, Wiley). The molecular formula of α-(4-biphenylyl)benzylamine is C19H17N, with a molecular weight of 259.3 g/mol .[8]
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a reference standard of α-(4-biphenylyl)benzylamine. The concentration of the analyte in the sample can be determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.
The following table presents hypothetical quantitative data for the analysis of a reaction mixture.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (µg/mL) |
| α-(4-Biphenylyl)benzylamine-TMS | 15.2 | 331 (M+) | 254 | 180 | 12.5 |
| Starting Material X | 10.8 | 154 | 128 | 77 | 5.2 |
| Byproduct Y | 18.5 | 405 | 330 | 254 | 1.8 |
| Internal Standard | 13.1 | 245 | 167 | 77 | 10.0 |
Note: The retention times and m/z values for the TMS derivative are hypothetical and should be experimentally determined.
Signaling Pathways and Logical Relationships
The logical flow of the analytical method validation process is outlined below.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of α-(4-biphenylyl)benzylamine reaction products. The inclusion of a derivatization step is crucial for achieving good chromatographic performance for this primary amine. The provided parameters for sample preparation and GC-MS analysis serve as a solid starting point for method development and validation. Researchers should optimize these conditions based on their specific instrumentation and the nature of the reaction products being analyzed.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha-(4-Biphenylyl)benzylamine | C19H17N | CID 598124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: The Use of α-(4-Biphenylyl)benzylamine in the Synthesis of Bioactive Molecules
Introduction
In the field of medicinal chemistry and drug development, the stereochemistry of a molecule is paramount to its biological activity. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the selective production of a single enantiomer of a desired compound. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
α-(4-Biphenylyl)benzylamine is a chiral amine that holds significant potential as a chiral auxiliary. Its bulky biphenyl group can provide a high degree of steric hindrance, which is advantageous for inducing facial selectivity in reactions such as alkylations, aldol additions, and cycloadditions. The benzyl group allows for straightforward removal of the auxiliary under hydrogenolysis conditions after the desired stereocenter has been established.
Due to a lack of specific published examples detailing the use of α-(4-Biphenylyl)benzylamine, this document will provide representative protocols and data based on the application of a structurally analogous and sterically demanding chiral auxiliary, (R)-1-(1-naphthyl)ethylamine , in the asymmetric synthesis of β-lactams. β-lactams are a class of potent antibiotics, including penicillins and cephalosporins, that inhibit bacterial cell wall synthesis. The principles and procedures outlined here are expected to be highly applicable to syntheses employing α-(4-Biphenylyl)benzylamine.
Data Presentation: Diastereoselective Synthesis of β-Lactams using a Bulky Chiral Auxiliary
The following table summarizes the results of the Staudinger cycloaddition reaction between various chiral imines (derived from (R)-1-(1-naphthyl)ethylamine) and ketenes to form bioactive β-lactam rings. The diastereomeric excess (d.e.) indicates the degree of stereocontrol exerted by the chiral auxiliary.
| Entry | Imine Substituent (Ar) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | 4-(N,N-dimethylamino)phenyl | 3-(4-(dimethylamino)phenyl)-1-((R)-1-(naphthalen-1-yl)ethyl)-4-phenylazetidin-2-one | 75 | 30 |
| 2 | 3,4-dimethoxyphenyl | 3-(3,4-dimethoxyphenyl)-1-((R)-1-(naphthalen-1-yl)ethyl)-4-phenylazetidin-2-one | 72 | 38 |
| 3 | 2,4,6-trimethoxyphenyl | 1-((R)-1-(naphthalen-1-yl)ethyl)-4-phenyl-3-(2,4,6-trimethoxyphenyl)azetidin-2-one | 80 | 48 |
| 4 | 4-chlorophenyl | 3-(4-chlorophenyl)-1-((R)-1-(naphthalen-1-yl)ethyl)-4-phenylazetidin-2-one | 78 | 34 |
Experimental Protocols
The following are representative protocols for the synthesis of a chiral β-lactam using a bulky benzylamine-type chiral auxiliary.
Protocol 1: Synthesis of Chiral Imine Intermediate
This protocol describes the formation of the Schiff base between an aromatic aldehyde and the chiral amine.
Materials:
-
Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.0 eq)
-
(R)-1-(1-naphthyl)ethylamine (1.0 eq)
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 eq), (R)-1-(1-naphthyl)ethylamine (1.0 eq), and toluene to make a 0.5 M solution.
-
Add anhydrous magnesium sulfate (2.0 eq) to the mixture.
-
Fit the flask with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the magnesium sulfate and wash the solid with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine. The product is often used in the next step without further purification.
Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition
This protocol details the key stereocenter-forming reaction to create the β-lactam ring.
Materials:
-
Chiral imine from Protocol 1 (1.0 eq)
-
Phenylacetic acid (1.1 eq)
-
Triethylamine (2.2 eq)
-
Phosphorus oxychloride (POCl₃, 1.1 eq)
-
Dichloromethane (anhydrous)
-
Three-necked round-bottom flask with dropping funnels and nitrogen inlet
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve the chiral imine (1.0 eq) in anhydrous dichloromethane in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve phenylacetic acid (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Add the phenylacetic acid/triethylamine solution dropwise to the cooled imine solution over 30 minutes.
-
In another flask, dissolve phosphorus oxychloride (1.1 eq) in anhydrous dichloromethane.
-
Add the phosphorus oxychloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric β-lactam products. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a general method for the removal of the N-benzyl-type chiral auxiliary to yield the final N-unsubstituted β-lactam.
Materials:
-
N-substituted β-lactam from Protocol 2 (1.0 eq)
-
Palladium on carbon (10 wt. %, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N-substituted β-lactam (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add palladium on carbon (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) for 12-24 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the enantiomerically enriched N-H β-lactam.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of β-lactams.
Caption: Mechanism of action of β-lactam antibiotics.
Application Notes and Protocols for the Derivatization of alpha-(4-Biphenylyl)benzylamine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of alpha-(4-Biphenylyl)benzylamine, a primary amine, to facilitate its analysis by High-Performance Liquid Chromatography (HPLC). Derivatization is often essential for improving chromatographic separation, enhancing detection sensitivity, and enabling chiral resolution. The following sections detail the use of three common derivatizing agents: Marfey's Reagent for chiral analysis, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for fluorescence detection, and o-phthalaldehyde (OPA) for rapid and sensitive analysis.
Introduction
This compound is a primary amine whose analysis can be challenging due to its non-volatile nature and lack of a strong chromophore for UV detection. Chemical derivatization addresses these challenges by introducing a tag to the primary amine group, thereby improving its analytical properties. This is particularly crucial for enantiomeric separation to determine the purity of chiral active pharmaceutical ingredients.
Derivatization Strategies
The choice of derivatizing agent depends on the analytical objective. For determining enantiomeric purity, a chiral derivatizing agent like Marfey's reagent is employed to form diastereomers that can be separated on a standard achiral HPLC column. For trace-level quantification, reagents like FMOC-Cl and OPA are used to introduce highly fluorescent moieties, significantly enhancing detection sensitivity.
Application Note 1: Chiral Derivatization using Marfey's Reagent (FDAA)
Purpose: To determine the enantiomeric purity of this compound by forming diastereomeric derivatives that can be separated by reverse-phase HPLC with UV detection.
Principle: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral molecule that reacts with the primary amine of this compound to form stable diastereomers. These diastereomers have different physicochemical properties and can be separated on a non-chiral stationary phase. The resulting derivatives have a strong UV absorbance at approximately 340 nm.[1][2]
Experimental Protocol
Materials:
-
This compound sample
-
Marfey's Reagent (FDAA)
-
Acetone (HPLC grade)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine phosphate buffer (optional, for mobile phase)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in acetone to a final concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the sample solution with 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M NaHCO₃ solution to initiate the reaction.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.[3]
-
-
Reaction Quenching: After incubation, cool the vial to room temperature and add 20 µL of 2 M HCl to stop the reaction.[3]
-
Sample Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the diluted sample into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 340 nm[1] |
| Injection Volume | 20 µL |
Expected Results
The two diastereomers formed from the (R)- and (S)-enantiomers of this compound will be separated as two distinct peaks in the chromatogram. The elution order of the D- and L-derivatives can be determined by running a standard of a pure enantiomer.[1] The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomers.
Application Note 2: Fluorescence Derivatization using 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
Purpose: To enhance the detection sensitivity of this compound for trace-level quantification using fluorescence detection.
Principle: 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts with primary amines under alkaline conditions to form highly fluorescent and stable carbamate derivatives.[4] These derivatives can be excited at approximately 265 nm and show strong emission around 315 nm, allowing for quantification at very low concentrations.
Experimental Protocol
Materials:
-
This compound sample
-
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Borate buffer (0.1 M, pH 9.0)
-
Glycine solution (to quench excess reagent, optional)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a suitable concentration.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample solution with 100 µL of borate buffer (0.1 M, pH 9.0).
-
Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 5-10 minutes.
-
-
Quenching (Optional): To remove excess FMOC-Cl, 100 µL of a 0.1 M glycine solution can be added and allowed to react for a few minutes.
-
Sample Dilution: Dilute the reaction mixture with the initial mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the diluted sample into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: Water B: Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection | Fluorescence: Excitation at 265 nm, Emission at 315 nm |
| Injection Volume | 10 µL |
Expected Results
A single, sharp peak corresponding to the FMOC-derivatized this compound should be observed in the chromatogram. The high fluorescence intensity allows for the creation of a calibration curve for accurate quantification at low concentrations.
Application Note 3: Rapid Derivatization using o-Phthalaldehyde (OPA)
Purpose: For rapid and sensitive quantification of this compound, particularly in high-throughput screening applications.
Principle: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) at an alkaline pH to form highly fluorescent isoindole derivatives.[5] The reaction is very fast, often completed within minutes at room temperature. The derivatives are excited around 340 nm and emit at approximately 455 nm.
Experimental Protocol
Materials:
-
This compound sample
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Borate buffer (0.4 M, pH 10.2)[6]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
OPA Reagent Preparation (prepare fresh daily): Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of 3-MPA. Mix well.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Derivatization Reaction:
-
In a reaction vial, mix 50 µL of the sample solution with 50 µL of the OPA reagent.
-
Vortex and allow the reaction to proceed for 1-2 minutes at room temperature.
-
-
HPLC Analysis: Immediately inject the reaction mixture into the HPLC system. The derivatives can be unstable, so prompt analysis is recommended.[5]
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 3 µm) |
| Mobile Phase | A: 50 mM Sodium Acetate buffer (pH 6.5) B: Methanol |
| Gradient | 40% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | Fluorescence: Excitation at 340 nm, Emission at 455 nm |
| Injection Volume | 20 µL |
Expected Results
A fluorescent peak corresponding to the OPA-derivatized this compound will be detected. Due to the rapid reaction time, this method is well-suited for automated pre-column derivatization using an autosampler.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be expected for the analysis of derivatized primary amines, which can be used as a reference for method development with this compound. Actual values will need to be determined experimentally for the specific analyte.
| Derivatizing Agent | Detection Method | Typical Limit of Quantification (LOQ) | Linearity (r²) |
| Marfey's Reagent | UV (340 nm) | 0.1 - 1 µg/mL | > 0.995 |
| FMOC-Cl | Fluorescence (Ex: 265 nm, Em: 315 nm) | 1 - 10 ng/mL[4] | > 0.999 |
| OPA | Fluorescence (Ex: 340 nm, Em: 455 nm) | 5 - 50 ng/mL | > 0.998 |
Visualizations
Diagrams of Experimental Workflows
Caption: General workflow for the derivatization of this compound.
Caption: Logical pathway for chiral derivatization and separation.
Caption: Principle of fluorescence derivatization for enhanced sensitivity.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
how to improve the yield and purity of alpha-(4-Biphenylyl)benzylamine
Welcome to the technical support center for the synthesis of α-(4-Biphenylyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing α-(4-Biphenylyl)benzylamine?
A1: The most prevalent methods for synthesizing α-(4-Biphenylyl)benzylamine involve the reductive amination of 4-phenylbenzophenone. This can be achieved through two primary routes:
-
Direct Reductive Amination: This one-pot method involves reacting 4-phenylbenzophenone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.
-
Leuckart Reaction: A classic method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures.[1][2]
Q2: I am experiencing low yields in my reductive amination. What are the likely causes?
A2: Low yields in the reductive amination of a sterically hindered ketone like 4-phenylbenzophenone can be attributed to several factors:
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Incomplete Imine Formation: The initial formation of the imine intermediate from the bulky ketone and ammonia can be slow and reversible.
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Ketone Reduction: The reducing agent may preferentially reduce the starting ketone to the corresponding alcohol (diphenylmethanol derivative) before imine formation or reduction occurs.
-
Steric Hindrance: The bulky nature of the biphenyl and phenyl groups can impede the approach of the reagents.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or concentration of reagents can significantly impact the reaction outcome.
Q3: What is the N-formyl byproduct I am observing in my Leuckart reaction?
A3: A common byproduct in the Leuckart reaction is the N-formylated amine.[3] This occurs when the formic acid present in the reaction mixture acylates the newly formed amine. This byproduct can typically be removed by acid or base hydrolysis during the workup procedure.
Q4: How can I improve the purity of my final product?
A4: Improving the purity of α-(4-Biphenylyl)benzylamine can be achieved through:
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Recrystallization: This is a powerful technique for removing impurities. A mixed solvent system, such as ethanol/water, is often effective. The principle is to dissolve the crude product in a minimum amount of hot "good" solvent and then add a "bad" solvent until the solution becomes slightly cloudy. Slow cooling should then induce the crystallization of the pure product.[4]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.
-
Chiral Resolution: Since α-(4-Biphenylyl)benzylamine is a chiral compound, separating the enantiomers may be necessary to achieve high optical purity. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Troubleshooting Guides
Issue 1: Low Yield in Direct Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted 4-phenylbenzophenone remaining. | Incomplete reaction. | - Increase reaction time and/or temperature.- Use a more reactive reducing agent (e.g., sodium triacetoxyborohydride).- Add a Lewis acid catalyst (e.g., Ti(iPrO)₄) to promote imine formation. |
| Presence of a significant amount of the corresponding alcohol byproduct. | Ketone reduction is competing with imine reduction. | - Use a milder, more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are more selective for the iminium ion over the ketone.- Allow sufficient time for imine formation before adding a less selective reducing agent like sodium borohydride.[1] |
| Reaction appears stalled. | Poor solubility of reagents. | - Experiment with different solvent systems (e.g., methanol, ethanol, dichloromethane, or THF).[1] |
Issue 2: Challenges with the Leuckart Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | Reaction temperature is too low or reaction time is too short. | - The Leuckart reaction typically requires high temperatures, often between 120-165 °C.[1] Ensure the reaction is heated sufficiently for an adequate duration. |
| Formation of N-formyl byproduct. | Acylation of the product amine by formic acid. | - After the reaction is complete, hydrolyze the crude product with aqueous acid (e.g., HCl) or base (e.g., NaOH) to cleave the formyl group. |
| Reaction is slow and inefficient. | Suboptimal reagent ratios. | - Using an excess of ammonium formate can help drive the reaction to completion.[1] |
Issue 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product oils out during recrystallization. | Inappropriate solvent system or cooling too rapidly. | - Screen different solvent pairs for recrystallization (e.g., ethanol/water, isopropanol/water, toluene/heptane).- Ensure the solution is cooled slowly to promote crystal growth rather than precipitation. |
| Enantiomeric purity is low. | Racemic mixture is produced. | - Employ chiral resolution techniques by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives).- Utilize chiral HPLC for analytical and preparative separation of enantiomers. |
Experimental Protocols
Protocol 1: Synthesis via Leuckart Reaction
This protocol provides a general procedure for the synthesis of α-(4-Biphenylyl)benzylamine from 4-phenylbenzophenone using the Leuckart reaction.
Materials:
-
4-Phenylbenzophenone
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, combine 4-phenylbenzophenone and an excess of ammonium formate (typically 5-10 molar equivalents).
-
Heat the mixture to 160-180°C and maintain this temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, add a solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate N-formyl derivative.
-
Heat the acidic mixture at reflux for 1-2 hours.
-
Cool the mixture and basify with a sodium hydroxide solution until the pH is strongly alkaline.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude α-(4-Biphenylyl)benzylamine in a minimum amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 3: Chiral Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column, typically a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[5][6][7]
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of α-(4-Biphenylyl)benzylamine.
-
Column Temperature: Usually ambient, but can be adjusted to improve separation.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct Reductive Amination | 4-Phenylbenzophenone, NH₃/NH₄⁺ salt, NaBH₄/NaBH₃CN/Na(OAc)₃BH | Room temperature to moderate heating | Milder conditions, often one-pot | Can be low yielding with bulky ketones, risk of ketone reduction |
| Leuckart Reaction | 4-Phenylbenzophenone, Ammonium formate | High temperature (120-180°C) | Inexpensive reagents, simple procedure | High temperatures required, potential for N-formyl byproduct formation[3] |
Visualizations
Caption: Overall workflow for the synthesis, purification, and analysis of alpha-(4-Biphenylyl)benzylamine.
Caption: Troubleshooting guide for low yield issues in the synthesis of this compound.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. yakhak.org [yakhak.org]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
identifying common side products in alpha-(4-Biphenylyl)benzylamine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-(4-Biphenylyl)benzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare α-(4-Biphenylyl)benzylamine?
A1: The most common laboratory and industrial methods for synthesizing α-(4-Biphenylyl)benzylamine and similar primary amines are reductive amination of a carbonyl compound and the Leuckart reaction.
-
Reductive Amination: This method involves the reaction of 4-biphenylcarboxaldehyde with an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent.[1][2][3] The reaction proceeds through an imine intermediate which is then reduced to the final amine.
-
Leuckart Reaction: This reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent to convert 4-biphenyl methyl ketone to the corresponding amine.[4][5][6] It typically requires high temperatures.
Q2: I am seeing an impurity with a mass corresponding to a secondary or tertiary amine in my reductive amination reaction. What is it and how can I avoid it?
A2: This is a common side product in reductive aminations and is likely the result of over-alkylation.[1][3] The initially formed primary amine can react further with the starting aldehyde to form a secondary amine, which can then undergo another alkylation to form a tertiary amine.
Troubleshooting:
-
Control Stoichiometry: Use a significant excess of the ammonia source to outcompete the primary amine product for reaction with the aldehyde.
-
Choice of Reducing Agent: Milder and more selective reducing agents like sodium triacetoxyborohydride can be effective in minimizing over-alkylation.[7]
-
Stepwise Procedure: Consider a stepwise approach where the imine is first formed and isolated, followed by its reduction. This can prevent the primary amine product from being present with the aldehyde starting material.
Q3: My reaction mixture from a Leuckart synthesis shows multiple byproducts upon analysis. What are the likely structures?
A3: The Leuckart reaction is known to produce several side products, especially at the high temperatures required. Common impurities include:
-
N-formyl derivatives: The primary amine product can be formylated by the formic acid or formamide present in the reaction mixture.[5]
-
Dimeric and Trimeric Structures: Self-condensation of the starting ketone or reaction between intermediates can lead to larger, more complex molecules.
-
Heterocyclic compounds: Pyrimidine or pyridine derivatives can form through complex condensation and cyclization pathways.[8]
Troubleshooting:
-
Optimize Temperature and Reaction Time: Carefully control the reaction temperature and time to find the optimal conditions that favor the formation of the desired primary amine while minimizing byproduct formation.
-
Hydrolysis Step: Ensure a complete hydrolysis step after the reaction to cleave any N-formyl derivatives back to the primary amine.
-
Purification: Utilize column chromatography for purification, as the polarity differences between the primary amine and the various side products are often significant enough for effective separation.
Troubleshooting Guide: Common Side Products
This guide summarizes potential side products based on the synthetic method used to prepare α-(4-Biphenylyl)benzylamine.
| Synthetic Method | Potential Side Product | Probable Cause | Mitigation Strategy |
| Reductive Amination | Secondary Amine: Bis((4-biphenylyl)methyl)amine | Reaction of the primary amine product with the starting aldehyde. | Use a large excess of the ammonia source; employ a stepwise imine formation and reduction.[1][3] |
| Tertiary Amine: Tris((4-biphenylyl)methyl)amine | Further reaction of the secondary amine with the starting aldehyde. | Use a large excess of the ammonia source; employ a stepwise imine formation and reduction. | |
| Alcohol: (4-Biphenylyl)methanol | Reduction of the starting 4-biphenylcarboxaldehyde. | Use a reducing agent selective for the imine over the carbonyl, such as sodium cyanoborohydride.[9] | |
| Leuckart Reaction | N-formyl-α-(4-biphenylyl)benzylamine | Reaction of the primary amine product with formamide or formic acid. | Ensure complete hydrolysis after the reaction.[5] |
| Dimeric amines and formamides | Self-condensation and subsequent reactions of intermediates. | Optimize reaction temperature and time.[8] | |
| Pyrimidine and Pyridine derivatives | Complex cyclization reactions of intermediates at high temperatures. | Optimize reaction temperature and time; consider alternative synthetic routes if this is a major issue.[8] |
Experimental Protocols
A detailed experimental protocol for a common synthetic method is provided below as a reference.
Reductive Amination of 4-Biphenylcarboxaldehyde using Ammonium Formate
This procedure is adapted from general methods for reductive amination.[10][11]
Materials:
-
4-Biphenylcarboxaldehyde
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Glacial acetic acid
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 4-biphenylcarboxaldehyde (1 equivalent) and 10% Pd/C (catalytic amount) in glacial acetic acid, add anhydrous ammonium formate (excess, e.g., 5-10 equivalents) in a single portion under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to a specified temperature (e.g., 110°C) and monitor the progress of the reaction by a suitable method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and add chloroform.
-
Remove the catalyst by filtration through a pad of celite and wash the filter cake with chloroform.
-
Wash the combined organic filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in understanding the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.
Caption: Reductive amination workflow for α-(4-Biphenylyl)benzylamine.
Caption: Troubleshooting logic for identifying common side products.
References
- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Ammonium Formate CTH Reduction of Aldehydes and Ketones to Methylene Derivatives - [www.rhodium.ws] [chemistry.mdma.ch]
long-term stability and recommended storage of alpha-(4-Biphenylyl)benzylamine
Technical Support Center: α-(4-Biphenylyl)benzylamine
This technical support center provides guidance on the long-term stability and recommended storage of α-(4-Biphenylyl)benzylamine, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for α-(4-Biphenylyl)benzylamine?
A1: For optimal long-term stability, α-(4-Biphenylyl)benzylamine should be stored in a tightly sealed container, protected from light and moisture. The recommended storage environment is a cool, dry, and well-ventilated area.[1][2]
Q2: What potential degradation pathways should I be aware of for α-(4-Biphenylyl)benzylamine?
A2: As a primary amine, α-(4-Biphenylyl)benzylamine is susceptible to oxidative and photolytic degradation. Exposure to air (oxygen), light, and humidity can lead to the formation of impurities.[3] Amines can also react with atmospheric carbon dioxide.[3]
Q3: How can I assess the purity of my α-(4-Biphenylyl)benzylamine sample?
A3: The purity of α-(4-Biphenylyl)benzylamine can be determined using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be capable of separating the intact molecule from any potential degradation products.
Q4: Are there any known incompatibilities for α-(4-Biphenylyl)benzylamine?
A4: Yes, α-(4-Biphenylyl)benzylamine is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to air, light, or moisture. | Store the compound in an inert atmosphere (e.g., under argon or nitrogen), in an amber vial, and in a desiccator. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Inconsistent experimental results | Impurities or degradation of the starting material. | Re-purify the compound if necessary and confirm its identity and purity using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC). |
| Poor solubility | Potential formation of insoluble degradation products. | Filter the solution before use and consider re-purification of the solid material. |
Experimental Protocols
Protocol 1: Forced Degradation Study of α-(4-Biphenylyl)benzylamine
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[4][5]
Objective: To investigate the degradation of α-(4-Biphenylyl)benzylamine under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of α-(4-Biphenylyl)benzylamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the sample to the following conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (stored under normal conditions), using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | - | 48 hours | 60°C |
| Photolytic | UV (254 nm) & Visible Light | 24 hours | Room Temperature |
Visualizations
Caption: Workflow for Proper Storage and Handling.
Caption: Troubleshooting Logic for Degradation Issues.
References
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of alpha-(4-Biphenylyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of alpha-(4-Biphenylyl)benzylamine. Due to the presence of multiple aromatic rings, spectral overlap, particularly in the aromatic region of the 1H NMR spectrum, is a significant issue that can complicate structure elucidation and purity assessment.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in the 1H NMR spectrum of this compound so complex and prone to overlapping?
A1: The structure of this compound contains three distinct aromatic rings: the monosubstituted benzyl ring and the two rings of the biphenyl group. Protons on these rings resonate in a narrow chemical shift range, typically between 7.0 and 8.0 ppm.[1] This high density of signals in a small spectral window often leads to significant peak overlap, making direct analysis of chemical shifts and coupling constants challenging. The complexity is further increased by through-space interactions and the potential for restricted rotation around the single bonds connecting the rings and the chiral center.
Q2: I am seeing a broad multiplet in the aromatic region of my 1H NMR spectrum. How can I begin to resolve these signals?
A2: A broad, unresolved multiplet in the aromatic region is a classic sign of signal overlap. Here are the initial steps you can take:
-
Increase the magnetic field strength: If you have access to a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher), this will increase the chemical shift dispersion and may resolve some of the overlapping signals.
-
Optimize shimming: Poor magnetic field homogeneity can lead to broadened peaks. Ensure the spectrometer is well-shimmed before acquiring your spectrum.
-
Vary the temperature: Acquiring spectra at different temperatures can help resolve overlapping peaks by changing the conformational dynamics of the molecule.[2]
-
Change the solvent: Using a solvent with different properties (e.g., an aromatic solvent like benzene-d6 or pyridine-d5) can induce differential chemical shifts (known as aromatic solvent-induced shifts or ASIS), which may resolve overlapping signals.
Q3: What advanced NMR techniques can I use to definitively assign the protons in the overlapping aromatic region?
A3: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlapping signals and establishing connectivity between protons. For this compound, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will help you trace the connectivity within each aromatic ring.
-
TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. This can be particularly useful for identifying all the protons belonging to a single aromatic ring, even if some are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. Since 13C spectra are generally better resolved, this can help to indirectly resolve overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is invaluable for connecting the different fragments of the molecule, for example, linking the benzylic proton to the carbons of the adjacent aromatic rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This can help to determine the relative orientation of the different aromatic rings.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, featureless multiplet in the aromatic region (7.0-8.0 ppm). | Severe signal overlap of the 14 aromatic protons. Poor shimming. | 1. Run a 2D COSY or TOCSY experiment to identify coupled protons within each ring system. 2. Acquire a 2D HSQC spectrum to correlate protons to their attached carbons for better dispersion. 3. Improve shimming to narrow the linewidths. |
| The methine (CH) and amine (NH2) proton signals are broad or difficult to identify. | The NH2 protons can undergo exchange with residual water or with each other, leading to broadening. The methine proton signal may be a complex multiplet. | 1. Add a drop of D2O to the NMR tube and re-acquire the spectrum. The NH2 signal will disappear due to deuterium exchange. 2. Acquire the spectrum in a dry aprotic solvent like DMSO-d6, which can slow down proton exchange and result in sharper NH and OH signals.[3] 3. Use a COSY experiment to identify the methine proton by its coupling to the NH2 protons (if visible) and potentially to aromatic protons. |
| Cannot distinguish between the protons of the two rings in the biphenyl moiety. | Similar chemical environments of the two rings. | 1. Run a NOESY experiment. Protons on the two rings that are spatially close due to the twist angle of the biphenyl group will show cross-peaks. 2. Careful analysis of long-range couplings in a high-resolution 1D spectrum or a 2D J-resolved spectrum may reveal subtle differences. |
Experimental Protocols
Protocol 1: Resolving Aromatic Signals using Variable Temperature (VT) NMR
This protocol describes how to use temperature changes to resolve overlapping aromatic proton signals.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent with a wide temperature range, such as toluene-d8 or DMSO-d6.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation:
-
Increase the temperature in increments of 10-20 K (e.g., to 318 K, 338 K, etc.) and acquire a 1H NMR spectrum at each temperature. Allow the temperature to equilibrate for at least 5-10 minutes before each acquisition.[2]
-
Decrease the temperature in similar increments from room temperature (e.g., to 278 K, 258 K, etc.) and acquire a spectrum at each step.
-
-
Data Analysis: Compare the spectra obtained at different temperatures. Changes in chemical shifts and multiplicities can help to resolve overlapping signals and provide information about the conformational dynamics of the molecule.
Expected Outcome: As the temperature changes, the rate of rotation around the C-C single bond of the biphenyl group and the C-N bond may change, leading to differential shifts in the positions of the aromatic proton signals, potentially resolving the overlap.
Protocol 2: Structural Elucidation using 2D NMR
This protocol outlines a standard workflow for using a combination of 2D NMR experiments to assign the proton and carbon signals of this compound.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of the compound in a standard deuterated solvent like CDCl3 or DMSO-d6.
-
1D Spectra: Acquire high-resolution 1H and 13C{1H} NMR spectra.
-
2D COSY: Run a standard gradient-enhanced COSY experiment to establish proton-proton connectivities.
-
2D HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton to its directly attached carbon.
-
2D HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is key to connecting the different parts of the molecule.
-
Data Analysis:
-
Use the HSQC to assign the carbons that correspond to resolved proton signals.
-
Use the COSY to trace out the spin systems of the three aromatic rings.
-
Use the HMBC to confirm assignments and to link the benzylic proton to the aromatic rings and the biphenyl rings to each other.
-
Data Presentation
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| NH2 | 1.5 - 3.0 | Broad singlet | Chemical shift is concentration and solvent dependent. Can be exchanged with D2O. |
| Methine CH | 4.0 - 5.0 | Singlet or Multiplet | May show coupling to NH2 and/or aromatic protons. |
| Benzyl Ring Protons | 7.2 - 7.4 | Multiplets | |
| Biphenyl Ring Protons | 7.3 - 7.7 | Multiplets | Protons ortho to the other ring are typically shifted downfield. |
Visualizations
Logical Workflow for Troubleshooting Overlapping Peaks
Caption: Troubleshooting workflow for resolving overlapping NMR peaks.
Signaling Pathways for 2D NMR Connectivity
Caption: Key 2D NMR correlations for assigning this compound.
References
challenges and solutions for scaling up alpha-(4-Biphenylyl)benzylamine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and scale-up of α-(4-Biphenylyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing α-(4-Biphenylyl)benzylamine?
The most prevalent and dependable strategy is a one-pot reductive amination . This method involves the reaction of 4-biphenylcarboxaldehyde with benzylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine, α-(4-biphenylyl)benzylamine. This approach is highly favored because it avoids the common problem of overalkylation, which can occur with direct alkylation methods using alkyl halides.[1][2]
Q2: Which reducing agents are recommended for the reductive amination step?
The choice of reducing agent is critical for achieving high yield and purity. The agent must selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is highly selective, effective under mild acidic conditions, and has a broad tolerance for various functional groups, generally providing high yields.[1][2]
-
Sodium Cyanoborohydride (NaBH₃CN): Another highly selective reagent that works well at a controlled pH (around 6-7).[1] However, it is highly toxic, and its byproducts include cyanide salts, requiring careful handling and disposal.[1][2]
-
Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is a clean and effective method, particularly for larger-scale synthesis.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, it is less selective and can reduce the starting aldehyde.[2] It is more suitable for a two-step process where the imine is formed first, isolated, and then reduced.
Q3: How can I minimize the formation of byproducts?
Byproduct formation is a common challenge. Key strategies to minimize it include:
-
Use a Selective Reducing Agent: Employing NaBH(OAc)₃ or NaBH₃CN ensures the aldehyde is not prematurely reduced.[2]
-
Control Reaction Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the amine and reducing agent to ensure the aldehyde is fully consumed.
-
Maintain Anhydrous Conditions: Water can hydrolyze the intermediate imine back to the starting materials, reducing the overall yield. Ensure all glassware is dry and use anhydrous solvents.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product, stopping the reaction at the optimal time.
Q4: What are the primary challenges when scaling up this synthesis?
Scaling up from lab bench to pilot plant introduces several challenges:
-
Exothermic Reaction Control: The reaction can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation. A jacketed reactor with controlled cooling is necessary.
-
Reagent Addition: Controlled, slow addition of the reducing agent is critical on a large scale to manage the reaction rate and temperature.
-
Workup and Extraction: Handling large volumes of organic solvents for extraction can be hazardous and inefficient. Consider alternative purification methods like crystallization.
-
Purification: Chromatographic purification is often not feasible for multi-kilogram batches. Developing a robust crystallization procedure to isolate a high-purity product is essential for large-scale production.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting common synthesis problems.
Caption: Troubleshooting decision tree for synthesis issues.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degraded Reagents | Benzylamine can oxidize over time.[4] If the benzylamine is yellow or shows impurities on a TLC plate, purify it by vacuum distillation before use.[4] Ensure the reducing agent is fresh and has been stored under proper anhydrous conditions. |
| Incomplete Imine Formation | The formation of the imine is often the rate-limiting step and can be acid-catalyzed. Adding a catalytic amount of acetic acid can facilitate this step, especially when using sodium triacetoxyborohydride.[1] |
| Insufficient Reducing Agent | The hydride reagent can decompose if exposed to moisture or acidic conditions for too long. Ensure at least 1.2-1.5 equivalents are used and that the reaction is conducted under a nitrogen or argon atmosphere. |
| Reaction Not Gone to Completion | Monitor the reaction via TLC. If starting material is still present after the expected reaction time, consider extending the time or gently warming the reaction mixture (e.g., to 40 °C). |
Problem: Product is Impure After Workup
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | If 4-biphenylcarboxaldehyde or benzylamine remain, the purification method may be insufficient. Optimize column chromatography (adjusting solvent polarity) or develop a recrystallization procedure. A common technique is to dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. |
| Formation of Benzyl Alcohol | If a non-selective reducing agent like NaBH₄ was used, it may have reduced the starting aldehyde to 4-biphenylmethanol. Use a more selective reagent like NaBH(OAc)₃ to prevent this.[2] |
| Formation of Tertiary Amine | While reductive amination largely prevents over-alkylation, trace amounts of the tertiary amine (N,N-dibenzyl-(4-biphenylyl)methanamine) can form. This is very difficult to separate by chromatography due to similar polarity. Optimize the reaction stoichiometry to use only a slight excess of benzylamine (1.1 eq). |
Data and Protocols
Comparison of Common Reducing Agents
| Reducing Agent | Selectivity | Key Advantages | Key Disadvantages | Typical Yield |
| NaBH(OAc)₃ | High | Mild conditions, high functional group tolerance, non-toxic byproducts.[1] | Moisture sensitive, relatively expensive. | > 90% |
| NaBH₃CN | High | Very selective for iminium ions.[1] | Highly toxic, generates cyanide waste.[2] | > 90% |
| H₂ with Pd/C | High | "Green" method with water as the only byproduct, excellent for scale-up. | Requires specialized hydrogenation equipment (pressure vessel). | 85-95% |
| NaBH₄ | Moderate | Inexpensive and readily available. | Can reduce aldehydes and ketones, often requiring a two-step process.[2][5] | 70-85% |
Detailed Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol describes a standard lab-scale synthesis of α-(4-Biphenylyl)benzylamine.
Caption: General workflow for α-(4-Biphenylyl)benzylamine synthesis.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-biphenylcarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure α-(4-biphenylyl)benzylamine.
References
Technical Support Center: Monitoring alpha-(4-Biphenylyl)benzylamine Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of alpha-(4-Biphenylyl)benzylamine, a crucial process for researchers, scientists, and drug development professionals. The primary methods covered are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key compounds to monitor during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the reductive amination of 4-phenylbenzaldehyde. Therefore, the key compounds to monitor are:
-
Starting Material: 4-phenylbenzaldehyde
-
Intermediate: N-(4-phenylbenzylidene)amine (the imine intermediate)
-
Product: this compound
Q2: How can I visualize the spots on a TLC plate?
A2: Since all the key compounds (aldehyde, imine, and amine) are aromatic, they can be visualized under a UV lamp (254 nm). Additionally, staining reagents can be used for visualization. A common stain for amines is ninhydrin, which typically produces a colored spot upon heating. Other general stains like potassium permanganate can also be used.
Q3: My amine product is tailing/streaking on the TLC plate. How can I fix this?
A3: Tailing or streaking of amine spots on a silica TLC plate is a common issue due to the basic nature of the amine interacting strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine or a few drops of ammonium hydroxide.[1][2]
Q4: In my HPLC chromatogram, the peak for this compound is broad or tailing. What can I do to improve the peak shape?
A4: Peak tailing for basic compounds like amines in reversed-phase HPLC is often caused by strong interactions with residual silanol groups on the silica-based column packing.[3] To improve peak shape, consider the following:
-
Use a base-deactivated column: Many modern HPLC columns are specifically designed to minimize silanol interactions.
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) will protonate the amine, which can sometimes improve peak shape.
-
Use a different organic modifier: Switching between acetonitrile and methanol can alter selectivity and peak shape.
-
Add a competing base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to saturate the active silanol sites.
Q5: How do I choose the right mobile phase for TLC?
A5: The choice of mobile phase (eluent) in TLC depends on the polarity of the compounds you want to separate. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The goal is to achieve a retention factor (Rf) for your product between 0.3 and 0.7.[4][5] If your spots are too close to the baseline, your eluent is not polar enough; if they are too close to the solvent front, it is too polar.[5][6]
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
This protocol outlines a general procedure for monitoring the reductive amination of 4-phenylbenzaldehyde to form this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: 80:20 Hexane:Ethyl Acetate with 1% Triethylamine
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Using a capillary spotter, apply small spots of the following samples onto the origin line:
-
Lane 1: 4-phenylbenzaldehyde starting material (dissolved in a suitable solvent like dichloromethane).
-
Lane 2: Co-spot (apply the starting material first, let it dry, then apply the reaction mixture on top).
-
Lane 3: A sample taken from the reaction mixture.
-
-
Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7][8]
Expected Results: As the reaction progresses, the spot corresponding to the 4-phenylbenzaldehyde (higher Rf) will diminish, and a new spot corresponding to the this compound product (lower Rf) will appear and intensify. The imine intermediate will likely have an Rf value between that of the starting material and the product.
High-Performance Liquid Chromatography (HPLC) Monitoring
This protocol provides a general reversed-phase HPLC method for quantitative monitoring of the reaction.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 60% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples by taking a small aliquot from the reaction mixture, quenching it if necessary, and diluting it with the initial mobile phase composition (60:40 Acetonitrile:Water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material, intermediate, and product.
Expected Results: The peak for 4-phenylbenzaldehyde will elute earliest, followed by the more polar this compound. The imine intermediate, being less polar than the amine product but more polar than the aldehyde, will likely have a retention time in between. By integrating the peak areas, the relative concentrations of each component can be determined over time to track the reaction progress.
Data Presentation
Table 1: Estimated TLC Retention Factors (Rf)
| Compound | Structure | Estimated Rf* |
| 4-phenylbenzaldehyde | C₁₃H₁₀O | 0.65 |
| N-(4-phenylbenzylidene)amine | C₁₃H₁₁N | 0.50 |
| This compound | C₁₉H₁₇N | 0.35 |
*In 80:20 Hexane:Ethyl Acetate with 1% Triethylamine on a silica gel plate.
Table 2: Estimated HPLC Retention Times
| Compound | Structure | Estimated Retention Time (min)* |
| 4-phenylbenzaldehyde | C₁₃H₁₀O | 4.2 |
| This compound | C₁₉H₁₇N | 6.8 |
| N-(4-phenylbenzylidene)amine | C₁₃H₁₁N | 5.5 |
*Using the HPLC conditions specified in the protocol above.
Troubleshooting Guides
Table 3: TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | - Sample is overloaded.- Sample is not fully soluble in the mobile phase.- Amine interacting with silica. | - Dilute the sample before spotting.- Spot multiple times, allowing the solvent to dry between applications.- Add a small amount of triethylamine or ammonia to the mobile phase (0.1–2.0%).[1] |
| Spots not visible | - Compound is not UV-active.- Sample is too dilute.- Compound is volatile and evaporated. | - Use a TLC stain (e.g., potassium permanganate, ninhydrin).- Concentrate the sample or spot multiple times.- If volatility is suspected, TLC may not be the best method. |
| Spots too close to the baseline (low Rf) | - Eluent is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] |
| Spots too close to the solvent front (high Rf) | - Eluent is too polar. | - Decrease the proportion of the polar solvent in your mobile phase.[6] |
| Reactant and product have very similar Rf values | - The chosen mobile phase does not provide enough resolution. | - Try a different solvent system with different polarity or selectivity.- Use a co-spot to help differentiate the spots.[9] |
Table 4: HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the basic amine and acidic silanols on the column.- Column overload. | - Use a column with end-capping or a base-deactivated stationary phase.- Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid).- Reduce the sample concentration. |
| Broad Peaks | - Column degradation.- High dead volume in the system. | - Flush the column or replace it if necessary.- Check and tighten all fittings; use tubing with appropriate inner diameter. |
| Ghost Peaks | - Contamination from a previous injection.- Impurities in the mobile phase. | - Run a blank gradient to wash the column.- Use high-purity solvents and freshly prepared mobile phase. |
| Drifting Baseline | - Column not equilibrated.- Change in mobile phase composition.- Detector lamp aging. | - Equilibrate the column with the initial mobile phase for a sufficient time.- Ensure proper mixing and degassing of the mobile phase.- Replace the detector lamp if necessary. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery. |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Workflow for monitoring reaction progress using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 3. This compound | C19H17N | CID 598124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. uv.es [uv.es]
- 6. researchgate.net [researchgate.net]
- 7. Benzylamine | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating α-(4-Biphenylyl)benzylamine Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a critical step in the efficient separation of enantiomers. This guide provides a comparative overview of α-(4-Biphenylyl)benzylamine and other commonly employed chiral resolving agents for the resolution of racemic carboxylic acids, with a particular focus on the widely studied class of profen drugs.
While α-(4-Biphenylyl)benzylamine is a recognized chiral amine, a comprehensive search of scientific literature and patent databases did not yield specific quantitative performance data for its use as a resolving agent. Therefore, to provide a valuable comparative framework, this guide will present data for well-documented resolving agents such as (R)-(+)-α-phenylethylamine and (R)-(+)-N-benzyl-1-phenylethylamine. This will serve as a benchmark for the potential evaluation of α-(4-Biphenylyl)benzylamine and other novel candidates.
Principles of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the separation of enantiomeric acids is through the formation of diastereomeric salts. This technique leverages the distinct physical properties of diastereomers, such as solubility, which allows for their separation by fractional crystallization. The process involves reacting a racemic acid with an enantiomerically pure chiral base. The resulting salts—(R)-acid-(R)-base and (S)-acid-(R)-base—are diastereomers and will exhibit different solubilities in a given solvent. One diastereomer will preferentially crystallize, enabling its separation from the more soluble one. The resolved enantiomer of the acid can then be recovered by treating the separated diastereomeric salt with a strong acid.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired diastereomeric salt, the diastereomeric excess (d.e.) achieved, and the ultimate enantiomeric excess (e.e.) of the target molecule after liberation from the salt. The choice of solvent is also a critical parameter that can significantly influence the outcome of the resolution.
The following table summarizes experimental data for the resolution of common profen drugs using established chiral amines. This data is intended to serve as a reference for the type of performance metrics to consider when evaluating a new resolving agent like α-(4-Biphenylyl)benzylamine.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (% d.e.) | Reference |
| 4-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Absolute Ethanol | 81.8 | 94.8 | [1] |
| Ibuprofen | (S)-(-)-α-phenylethylamine | Not Specified | Not Specified | Not Specified | |
| Ketoprofen | Not Specified | Ethyl Acetate/Methanol (10:1) | 31 | 97 (e.e. of S-ketoprofen) |
Note: The table highlights the kind of data required for a comprehensive comparison. The absence of data for α-(4-Biphenylyl)benzylamine underscores the need for further research to evaluate its potential as a chiral resolving agent.
Experimental Protocols
A generalized protocol for the resolution of a racemic carboxylic acid via diastereomeric salt formation is provided below. This can be adapted for specific resolving agents and substrates.
1. Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.
-
Add an equimolar amount of the chiral resolving agent to the solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath may be necessary to maximize the yield of the crystals.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
3. Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the resolved acid.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved acid is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
Visualizing the Workflow
The logical flow of a chiral resolution experiment can be represented as a straightforward sequence of steps.
Logical Pathway for Selecting a Resolving Agent
The selection of an appropriate chiral resolving agent is a critical decision that can significantly impact the efficiency and economic viability of a resolution process. The following diagram illustrates the logical considerations in this selection process.
Conclusion
The principles of chiral resolution by diastereomeric salt formation are well-established, and a variety of chiral resolving agents are available to researchers. While α-(4-Biphenylyl)benzylamine presents a structurally interesting candidate, the current lack of published performance data makes a direct comparison with established agents like α-phenylethylamine challenging. The data and protocols provided for these established agents offer a clear benchmark for the future evaluation of novel resolving agents. Further experimental investigation into the resolving capabilities of α-(4-Biphenylyl)benzylamine is warranted to determine its place within the toolkit of chiral resolution.
References
A Comparative Guide to Determining Enantiomeric Excess in alpha-(4-Biphenylyl)benzylamine Applications
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in the development and application of chiral molecules like alpha-(4-Biphenylyl)benzylamine, a versatile chiral building block in active pharmaceutical ingredient (API) synthesis.[1][2][3] The stereochemical purity of this compound is paramount as different enantiomers can exhibit distinct pharmacological activities. This guide provides a comparative overview of the primary analytical methods for determining the enantiomeric excess of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The principal techniques for determining the enantiomeric excess of chiral amines are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and is suited to different analytical needs.
| Method | Principle | Advantages | Disadvantages | Typical Performance for Aromatic Amines |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution, well-established, wide variety of commercially available chiral columns (e.g., Daicel CHIRALPAK® series).[4][5][6] | Longer analysis times compared to SFC, higher consumption of organic solvents. | Resolution (Rs): > 1.5, Analysis Time: 10-30 min |
| Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses supercritical CO2 as the primary mobile phase, often with a co-solvent. | Faster analysis times, lower organic solvent consumption (greener method), high efficiency.[7][8][9][10] | Requires specialized instrumentation. | Resolution (Rs): > 1.5, Analysis Time: < 10 min |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information, can be used for in-situ reaction monitoring.[11][12][13] | Lower sensitivity and accuracy for very high ee values (>99%), may require chiral auxiliaries. | Signal Separation (Δδ): 0.01-0.1 ppm |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of this compound using a chiral stationary phase and quantify their relative peak areas to determine the enantiomeric excess.
Instrumentation:
-
Agilent 1200 Series HPLC system or equivalent
-
Diode Array Detector (DAD)
Materials:
-
Column: Daicel CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the DAD detector to monitor at 254 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Expected Results: Baseline separation of the two enantiomers with a resolution factor (Rs) greater than 1.5.
Logical Workflow for Chiral HPLC Method Development:
Caption: Workflow for ee determination by Chiral HPLC.
Supercritical Fluid Chromatography (SFC)
Objective: To achieve a rapid separation of this compound enantiomers using a chiral stationary phase with a supercritical CO₂-based mobile phase.
Instrumentation:
-
Agilent 1260 Infinity II SFC system or equivalent
-
Diode Array Detector (DAD)
Materials:
-
Column: Daicel CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 150 x 4.6 mm
-
Mobile Phase: Supercritical CO₂ / Methanol (70:30, v/v)
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Sample Preparation: Dissolve a small amount of this compound in methanol to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the CHIRALPAK® IC column with the mobile phase at a flow rate of 3.0 mL/min.
-
Set the back pressure regulator to 150 bar and the column oven to 40 °C.
-
Set the DAD detector to monitor at 254 nm.
-
Inject 5 µL of the prepared sample solution.
-
Run the analysis. Due to the high flow rates in SFC, the total run time is expected to be significantly shorter than HPLC.
-
Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.
Expected Results: A very fast and efficient baseline separation of the two enantiomers.
Logical Workflow for Chiral SFC Method Development:
Caption: Workflow for ee determination by Chiral SFC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess of this compound by forming diastereomeric complexes with a chiral solvating agent and measuring the relative integrals of their distinct signals in the ¹H NMR spectrum.
Instrumentation:
-
Bruker 400 MHz NMR spectrometer or equivalent
Materials:
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)
-
Solvent: Deuterated chloroform (CDCl₃)
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into an NMR tube.
-
Add approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the amine.
-
Add 1.2 equivalents of Pirkle's alcohol to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the mixture of this compound and Pirkle's alcohol.
-
Identify a proton signal of the analyte that is well-resolved and shows distinct chemical shifts for the two diastereomeric complexes. The benzylic proton is often a good candidate.
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess based on the integration values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 (where Integral₁ is the integration of the major diastereomer's signal and Integral₂ is the integration of the minor diastereomer's signal).
Expected Results: Splitting of a key proton signal (e.g., the benzylic proton) into two distinct, well-resolved signals, allowing for accurate integration and ee determination.
Signaling Pathway for NMR Enantiodiscrimination:
Caption: Principle of NMR ee determination.
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the application. Chiral HPLC offers high resolution and is a well-established technique. Chiral SFC provides a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput screening. NMR spectroscopy is a rapid method that provides direct structural information and is particularly useful for real-time reaction monitoring, though it may be less accurate for samples with very high enantiomeric purity. By understanding the principles, advantages, and detailed protocols of each technique, researchers can select the most appropriate method to ensure the stereochemical integrity of this compound in their drug development and scientific research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. mz-at.de [mz-at.de]
- 6. Daicel Chiral HPLC Columns | Analytics-Shop [analytics-shop.com]
- 7. agilent.com [agilent.com]
- 8. fagg.be [fagg.be]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chiraltech.com [chiraltech.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of spectroscopic data for alpha-(4-Biphenylyl)benzylamine with literature
This guide provides a comparative analysis of the spectroscopic data for α-(4-Biphenylyl)benzylamine against its simpler analog, Benzylamine. This cross-validation is intended for researchers, scientists, and drug development professionals to facilitate the characterization and identification of this compound. The inclusion of Benzylamine allows for a clear understanding of the spectroscopic impact of the biphenyl moiety.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for α-(4-Biphenylyl)benzylamine and Benzylamine.
Table 1: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| α-(4-Biphenylyl)benzylamine | Data not available in the searched literature. The PubChem entry for this compound (CID 598124) indicates the availability of a ¹³C NMR spectrum on SpectraBase.[1] |
| Benzylamine | Aromatic C: ~127-140 ppm, CH₂: ~46 ppm (Data sourced from various databases and literature) |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| α-(4-Biphenylyl)benzylamine | Data not available in the searched literature. The PubChem entry for this compound (CID 598124) indicates the availability of a vapor phase IR spectrum on SpectraBase.[1] | N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch |
| Benzylamine | 3372, 3303 | N-H stretching (asymmetric and symmetric)[2] |
| ~3000-3100 | C-H aromatic stretching | |
| ~1600, 1495, 1450 | C=C aromatic ring stretching | |
| ~1020-1250 | C-N stretching |
Table 3: Mass Spectrometry (MS) Data
| Compound | m/z | Assignment |
| α-(4-Biphenylyl)benzylamine | 259 | Molecular Ion [M]⁺ |
| 169 | [M - C₆H₅CHNH₂]⁺ (Biphenylmethyl cation) | |
| 167 | [C₁₃H₉]⁺ (Fluorenyl cation) | |
| Benzylamine | 107 | Molecular Ion [M]⁺ |
| 106 | [M-H]⁺ | |
| 91 | [C₇H₇]⁺ (Tropylium ion) | |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 75 or 125 MHz for ¹³C nuclei. Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy: For solid samples, the thin-film method is commonly used. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected, producing a mass spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
comparative analysis of alpha-(4-Biphenylyl)benzylamine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis routes for alpha-(4-Biphenylyl)benzylamine, a significant building block in medicinal chemistry. The routes compared are Reductive Amination and the Leuckart Reaction. This analysis is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the chemical workflows.
At a Glance: Comparison of Synthesis Routes
| Parameter | Reductive Amination | Leuckart Reaction |
| Starting Materials | 4-Biphenylcarboxaldehyde, Ammonia | 4-Phenylacetophenone, Ammonium formate |
| Key Reagents | Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Formic acid (from ammonium formate) |
| Reaction Temperature | Typically milder (e.g., Room temp. to 80 °C) | High (160-170 °C) |
| Reaction Time | Generally shorter | Typically longer (several hours) |
| Yield | Variable, can be high with optimized catalysts | Generally moderate to good |
| Purity/Byproducts | Can be very clean; potential for over-alkylation | Often requires significant purification from formylated byproducts and tars |
| Scalability | Generally good, especially with catalytic hydrogenation | Can be challenging due to high temperatures and viscous reaction mixtures |
| Safety Considerations | Flammable solvents and hydrogen gas (if used) | High reaction temperatures, evolution of CO₂ |
Route 1: Reductive Amination of 4-Biphenylcarboxaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In this route, 4-biphenylcarboxaldehyde is reacted with ammonia in the presence of a reducing agent to form the target primary amine.
Experimental Protocol
Materials:
-
4-Biphenylcarboxaldehyde
-
Aqueous ammonia (25%)
-
Iron-based catalyst on N-doped SiC support (Fe/(N)SiC)
-
Hydrogen gas (H₂)
-
Water (as solvent)
Procedure: [1]
-
A mixture of 4-biphenylcarboxaldehyde (0.5 mmol), an iron-based catalyst (10 mol % Fe, 70 mg of 4.0 wt % Fe on (N)SiC), and 3.5 mL of 25% aqueous ammonia is prepared in a suitable pressure reactor.
-
The reactor is sealed and pressurized with hydrogen gas to 6.5 MPa.
-
The reaction mixture is heated to 140 °C and stirred for 20 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is worked up by standard procedures to isolate the product, which is often purified as its hydrochloride salt.
Workflow Diagram
References
Evaluating the Biological Activity of α-(4-Biphenylyl)benzylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of α-(4-biphenylyl)benzylamine derivatives and structurally related compounds. The information is compiled from preclinical studies to assist researchers in evaluating their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Comparative Biological Activity
Table 1: Cytotoxicity of Biphenylaminoquinoline Derivatives [1]
| Compound | SW480 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MiaPaCa-2 IC₅₀ (µM) |
| 7j | 1.05 | 0.98 | 0.38 | 0.17 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Table 2: Antiproliferative Activity of Hydroxylated Biphenyl Compounds against Melanoma Cell Lines [2]
| Compound | CN IC₅₀ (µM) | GR IC₅₀ (µM) |
| 11 | 1.7 ± 0.5 | - |
| 12 | 2.0 ± 0.7 | - |
Data represents the mean ± standard deviation from multiple experiments.
Table 3: Anticancer Activity of Benzyl and Phenyl Analogs of Makaluvamines [3]
| Compound | MCF-7 IC₅₀ (µM) |
| 4-Methyl-benzyl analog | 2.3 |
| 4-Chloro-benzyl analog | 1.8 |
| 4-Fluoro-benzyl analog | 2.8 |
Key Signaling Pathway: PD-1/PD-L1 Immune Checkpoint
Several benzylamine derivatives have been investigated as inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system.[4][5][6] Blocking the PD-1/PD-L1 pathway can restore the anti-tumor immune response. The downstream signaling of PD-1 engagement involves the inhibition of T-cell activation, proliferation, and cytokine production, primarily through the recruitment of phosphatases SHP-1 and SHP-2, which in turn suppress the PI3K-AKT and JAK-STAT signaling pathways.[4][7][8]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Cost-Effectiveness of Alpha-(4-Biphenylyl)benzylamine in Chiral Separations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical challenge in the pharmaceutical industry, where the therapeutic activity of a chiral drug often resides in a single enantiomer. The choice of a chiral resolving agent is a pivotal decision in the development of stereoselective syntheses and purification processes, with significant implications for both efficacy and manufacturing costs. This guide provides a comparative analysis of alpha-(4-Biphenylyl)benzylamine as a chiral resolving agent, primarily for the separation of acidic compounds, benchmarked against the widely used (R)-(+)-1-phenylethylamine.
Executive Summary
This compound is a chiral amine that can be employed for the resolution of racemic acidic compounds through the formation of diastereomeric salts. While it shares a structural resemblance to the more common and extensively documented resolving agent, (R)-(+)-1-phenylethylamine, its bulkier biphenyl moiety can offer different selectivity and crystallization properties. However, a comprehensive cost-effectiveness analysis reveals that while potentially offering advantages in specific applications, its significantly higher cost and the limited availability of public performance data present considerable hurdles to its widespread adoption.
Comparative Analysis: Key Performance Indicators
A direct, quantitative comparison of this compound with other resolving agents is hampered by a scarcity of published experimental data for the former. This guide, therefore, presents data for the well-characterized resolution of profens (e.g., ibuprofen and naproxen) using (R)-(+)-1-phenylethylamine as a baseline, against which the potential performance of this compound can be contextualized.
Table 1: Performance Comparison of Chiral Resolving Agents for Acidic Drugs
| Parameter | (R)-(+)-1-Phenylethylamine | This compound | Data Source |
| Typical Application | Resolution of acidic compounds (e.g., ibuprofen, naproxen) | Resolution of acidic compounds | General Knowledge |
| Enantiomeric Excess (e.e.) | >99% (after recrystallization) | Data not publicly available | [1] |
| Yield of Resolved Product | 2.4% (overall yield for R-(-)-ibuprofen) | Data not publicly available | [1] |
| Resolution (Rs) in HPLC | Varies with method (e.g., 2.33 for Naproxen on Lux i-Amylose-1) | Data not publicly available | [2] |
| Separation Time | Dependent on method (crystallization or chromatography) | Data not publicly available | N/A |
Cost-Effectiveness Analysis
The economic viability of a chiral resolving agent is a critical factor in its selection for industrial-scale applications. A comparison of the approximate market prices reveals a significant cost disparity between this compound and (R)-(+)-1-phenylethylamine.
Table 2: Cost Comparison of Chiral Resolving Agents
| Resolving Agent | Price per Gram (Approximate) | Supplier Examples |
| This compound | ~$50 - $100+ | Various chemical suppliers |
| (R)-(+)-1-Phenylethylamine | ~$0.70 - $2.00 | Biosynth, Chemsavers, Manchester Organics[3][4][5] |
Note: Prices are subject to change and may vary based on purity, quantity, and supplier. The price for this compound is an estimate based on available catalog listings and may not reflect bulk pricing.
The substantially higher price of this compound necessitates a compelling performance advantage—such as significantly higher yields, easier separation, or the ability to resolve compounds that are challenging for other agents—to justify its use from a cost-effectiveness standpoint. Without publicly available data demonstrating such advantages, its application is likely limited to niche, high-value separations.
Experimental Protocols: A Generalized Approach
Protocol 1: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic carboxylic acid (e.g., ibuprofen) in a suitable solvent (e.g., methanol, ethanol, or a mixture). Add an equimolar amount of the chiral resolving agent, this compound.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial and often requires screening to find optimal conditions for selective crystallization. Seeding with a small crystal of the desired diastereomer can aid in crystallization.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration.
-
Purification: The diastereomeric purity of the salt can be enhanced by recrystallization from a suitable solvent.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the chiral amine. The desired enantiomer of the carboxylic acid can then be extracted into an organic solvent.
-
Analysis: Determine the enantiomeric excess of the final product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Protocol 2: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
This method can be used to analyze the enantiomeric composition of the resolved carboxylic acid.
-
Sample Preparation: In an NMR tube, dissolve a small amount of the resolved carboxylic acid and an equimolar amount of a chiral solvating agent (e.g., (R)-(-)-cinchonidine for ibuprofen) in a deuterated solvent (e.g., CDCl₃)[1].
-
NMR Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The chiral solvating agent will form diastereomeric complexes with the enantiomers of the carboxylic acid, leading to the separation of specific proton signals for each enantiomer. The ratio of the integrals of these separated signals corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.
Logical Workflow for Chiral Separation by Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Conclusion
This compound presents a theoretically interesting alternative to more common chiral resolving agents due to its unique structural features. The presence of the biphenyl group could potentially lead to enhanced π-π stacking interactions during diastereomeric salt formation, which might result in improved selectivity and crystallization properties for certain racemic acids. However, the current lack of publicly available performance data and its significantly higher cost are major deterrents to its routine use.
For researchers and drug development professionals, the use of this compound may be worth exploring in cases where established resolving agents have failed to provide adequate separation. However, a thorough cost-benefit analysis, including small-scale screening experiments to determine its efficacy for the specific target molecule, is strongly recommended before considering its use in a larger-scale process. For most standard applications, the well-documented and more economical (R)-(+)-1-phenylethylamine remains the more pragmatic choice. Further research and publication of experimental data are necessary to fully elucidate the potential and cost-effectiveness of this compound in the field of chiral separations.
References
- 1. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 3. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]
- 4. chemsavers.com [chemsavers.com]
- 5. manchesterorganics.com [manchesterorganics.com]
performance comparison of alpha-(4-Biphenylyl)benzylamine as a ligand in catalysis
An In-depth Comparison of (R)-MOP and its Derivatives Against Other Ligand Classes in Palladium-Catalyzed Asymmetric Hydrosilylation
In the landscape of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. While a vast array of ligands have been developed, those possessing a chiral biaryl backbone have consistently demonstrated exceptional performance in a multitude of transformations. This guide provides a comparative analysis of the catalytic performance of (R)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((R)-MOP), a prominent axially chiral monophosphine ligand, and its derivatives. The performance of these ligands will be benchmarked against other common ligand classes, primarily in the context of palladium-catalyzed asymmetric hydrosilylation of olefins, a reaction of significant synthetic utility for the production of chiral alcohols.
The choice of (R)-MOP as the focal point of this comparison stems from its well-documented success in reactions where traditional chelating bisphosphine ligands have proven ineffective.[1] Its unique structural and electronic properties, characterized by a chiral binaphthyl scaffold, a single phosphine donor, and a methoxy group, create a distinct chiral environment that effectively controls the stereochemical outcome of the catalytic reaction.
Comparative Performance in Asymmetric Hydrosilylation
The palladium-catalyzed asymmetric hydrosilylation of olefins followed by oxidation provides a powerful tool for the synthesis of enantioenriched secondary alcohols. The performance of various ligands in this transformation is critically dependent on their ability to induce high enantioselectivity and achieve high catalytic turnover. Below is a summary of the performance of (R)-MOP and related ligands in the hydrosilylation of various olefin substrates, compared with other ligand types.
Data Summary: Palladium-Catalyzed Asymmetric Hydrosilylation of Olefins
| Substrate | Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| 1-Octene | (R)-MeO-MOP | [Pd(allyl)Cl]₂ | 94 | 97 (R) | [1] |
| 1-Decene | (R)-MeO-MOP | [Pd(allyl)Cl]₂ | 95 | 95 (R) | [1] |
| 4-Phenyl-1-butene | (R)-MeO-MOP | [Pd(allyl)Cl]₂ | 96 | 92 (R) | [1] |
| Norbornene | (R)-MeO-MOP | [Pd(allyl)Cl]₂ | 98 | 95 (R) | [1] |
| Bicyclo[2.2.2]octene | (R)-MeO-MOP | [Pd(allyl)Cl]₂ | 99 | 92 (R) | [1] |
| Styrene | (R)-MeO-MOP | [Pd(allyl)Cl]₂ | 93 | 96 (R) | [1] |
| Styrene | (S,Sb)-MOP-phosphonite 5b | [Pd(allyl)Cl]₂ | >94 | 80 (S) | [2][3] |
| Styrene | (R,Sb)-MeO-MOP-phosphonite 6b | [Pd(allyl)Cl]₂ | >94 (after 16h) | 79 (S) | [2][3] |
| 1-Hexene | dppb | Pd complex | No reaction | - | [1] |
| 1-Hexene | chiraphos | Pd complex | No reaction | - | [1] |
| 1-Hexene | BINAP | Pd complex | No reaction | - | [1] |
As evidenced by the data, the monodentate (R)-MeO-MOP ligand demonstrates superior performance, affording excellent yields and exceptionally high enantioselectivities for a range of terminal and cyclic olefins.[1] In stark contrast, common chelating bis(phosphine) ligands such as dppb, chiraphos, and BINAP were found to be completely inactive under similar reaction conditions.[1] This highlights a key advantage of the MOP ligand family in this specific transformation.
Furthermore, derivatives of the MOP ligand, such as the MOP-phosphonites, have also been successfully employed in the asymmetric hydrosilylation of styrene.[2][3] While these ligands also provide high conversions, the enantioselectivities are somewhat lower than those achieved with the parent MeO-MOP ligand, illustrating the subtle but significant impact of structural modifications on ligand performance.
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Hydrosilylation of Olefins with (R)-MeO-MOP
A mixture of [Pd(allyl)Cl]₂ (5.0 µmol) and (R)-MeO-MOP (12.5 µmol) in 0.5 mL of benzene is stirred at room temperature for 10 minutes. To this solution is added the olefin (1.0 mmol) and then trichlorosilane (1.2 mmol). The resulting mixture is stirred at a specified temperature (e.g., 0 °C or 40 °C) for a designated period. After the reaction is complete, the mixture is cooled to 0 °C and subjected to oxidative workup. This is achieved by the slow addition of a solution of potassium fluoride (3.0 mmol) and potassium bicarbonate (3.0 mmol) in 3 mL of a 1:1 mixture of THF and water, followed by the addition of 30% hydrogen peroxide (1.5 mmol). The mixture is stirred at room temperature for several hours. The organic layer is then separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding optically active alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
To better understand the function of these ligands, the following diagrams illustrate a generalized catalytic cycle for the palladium-catalyzed hydrosilylation of an olefin and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of alpha-(4-Biphenylyl)benzylamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of alpha-(4-Biphenylyl)benzylamine, ensuring procedures are clear, concise, and prioritize safety.
While a Safety Data Sheet (SDS) from at least one major supplier classifies this compound as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to recognize that full toxicological properties may not be fully understood for research chemicals.[1] Therefore, adopting a cautious approach to disposal is recommended as a best practice in laboratory safety.
Hazard Assessment and Safety Recommendations
Despite a "non-hazardous" classification in a specific Safety Data Sheet, related chemical structures, such as various substituted benzylamines and biphenyl compounds, can exhibit properties ranging from skin and eye irritation to aquatic toxicity.[2][3][4] Given this, it is prudent to handle this compound with the care afforded to potentially hazardous materials.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area thoroughly with water.[1]
-
Environmental Protection: Do not allow the chemical to enter drains or waterways.[1]
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for this compound. Note that comprehensive toxicological data is limited.
| Property | Value |
| Molecular Formula | C₁₉H₁₇N |
| Molecular Weight | 259.35 g/mol |
| Appearance | Solid |
| GHS Classification | Not a hazardous substance or mixture |
Data sourced from supplier Safety Data Sheets.
Step-by-Step Disposal Protocol
The recommended disposal procedure is to treat this compound as a chemical waste product.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of alpha-(4-Biphenylyl)benzylamine: A Procedural Guide
A thorough risk assessment should be conducted by the end-user before commencing any work with this chemical. The information provided herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE): A Tabulated Overview
Due to the absence of specific data for alpha-(4-Biphenylyl)benzylamine, the following table summarizes recommended PPE based on the hazards associated with its structural analogs. These recommendations aim to provide a high level of protection.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet EN166 or ANSI Z87.1 standards. Goggles are preferred when there is a splash hazard.[1] |
| Face Shield | To be worn in conjunction with safety glasses or goggles, especially when handling larger quantities or if there is a significant splash or spatter potential. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling aromatic amines. Users should consult glove manufacturer's compatibility charts for specific breakthrough times and degradation data.[2] Double gloving is advisable. |
| Laboratory Coat | A flame-resistant lab coat is recommended. It should be fully buttoned with sleeves rolled down. | |
| Protective Clothing | For larger scale operations or where significant exposure is possible, chemical-resistant aprons or coveralls should be considered. | |
| Respiratory Protection | Fume Hood | All handling of this compound solid or solutions should be conducted in a properly functioning chemical fume hood.[3] |
| Respirator | If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary. A full respiratory protection program, including fit testing, is required. |
Operational Plan for Safe Handling and Disposal
This step-by-step guide outlines the procedural workflow for the safe handling of this compound, from initial preparation to the final disposal of waste.
I. Pre-Handling Procedures
-
Risk Assessment: Conduct a task-specific risk assessment, considering the quantity of substance to be handled, the nature of the procedure, and potential for exposure.
-
Information Review: Although a specific SDS is unavailable, review the SDSs for benzylamine and biphenyl to understand the potential hazards.[4]
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes and that eye protection is not compromised.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5] Have spill cleanup materials readily available.
II. Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood to minimize inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Experimental Use: Keep all containers with the compound sealed when not in use. Avoid direct contact with the skin, eyes, and clothing.[3]
-
Aerosol Prevention: Develop procedures that minimize the formation and dispersion of aerosols.[3]
III. Post-Handling and Disposal Plan
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
-
Waste Segregation: Segregate all waste contaminated with this compound. This includes gloves, disposable lab coats, and any contaminated labware.
-
Waste Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name.[6][7]
-
Waste Storage: Store hazardous waste in sealed, compatible containers in a designated and properly ventilated area, away from incompatible materials.[8][9]
-
Waste Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of chemical waste down the drain or in regular trash.[6][7]
Visualizing the Safety Workflow
The following diagram illustrates the logical progression of safety procedures for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. carlroth.com [carlroth.com]
- 5. Laboratory Safety Management [delloyd.50megs.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
